2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: cis-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
[1]
Executive Summary
cis-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS 111955-05-6) is a critical desymmetrized building block in modern organic synthesis, particularly within the pharmaceutical sector. As the mono-methyl ester of cis-hexahydrophthalic acid, it serves as a gateway to chiral
This guide addresses the technical nuances of working with this molecule, focusing on its controlled synthesis from hexahydrophthalic anhydride, its enzymatic resolution for high enantiomeric excess (ee), and its downstream utility in Curtius rearrangements.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The physical state of this compound is sensitive to purity and stereochemical composition. While often isolated as a viscous oil in crude form, the pure crystalline solid exhibits a distinct melting range.
| Property | Data | Notes |
| IUPAC Name | cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | Also known as Monomethyl cis-1,2-cyclohexanedicarboxylate |
| CAS Number | 111955-05-6 | Specific to the cis-mono-methyl ester |
| Molecular Formula | C | MW: 186.21 g/mol |
| Physical State | White crystalline solid | May appear as a viscous oil if impure |
| Melting Point | 54 – 70 °C | Range depends on enantiomeric purity |
| Boiling Point | ~303 °C (760 mmHg) | 82 °C at 0.5 Torr (reduced pressure) |
| Density | 1.191 g/cm³ | Predicted |
| pKa | ~4.45 | Carboxylic acid proton |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM | Limited solubility in water |
Synthesis & Desymmetrization Strategies
The utility of this compound lies in its "latent symmetry." The parent anhydride is meso; opening the ring with methanol breaks this symmetry.
Method A: Chemical Methanolysis (Racemic)
The most direct route involves the nucleophilic opening of cis-hexahydrophthalic anhydride (HHPA) with methanol. This reaction is atom-economical but yields a racemic mixture (
-
Mechanism: Methanol attacks one of the equivalent carbonyls of the meso-anhydride.
-
Catalysis: Weak bases (e.g., pyridine) or simple thermal reflux accelerate the opening.
-
Stereochemistry: The cis configuration is retained because the bond breaking does not affect the chiral centers at the ring junction.
Method B: Enzymatic Desymmetrization (Chiral)
For drug development, the enantiopure form is required. Enzymatic desymmetrization is the industry standard for accessing the (1S,2R) or (1R,2S) isomer with high optical purity (>98% ee).
-
Enzyme: Lipase AYS Amano (from Candida rugosa) or Pig Liver Esterase (PLE) .
-
Substrate: Dimethyl cis-1,2-cyclohexanedicarboxylate (diester) or the anhydride directly.
-
Process: The lipase selectively hydrolyzes one ester group of the meso-diester, or selectively opens the anhydride, differentiating the enantiotopic carbonyls.
Figure 1: Comparison of chemical vs. enzymatic synthesis pathways. The enzymatic route provides direct access to high-value chiral building blocks.
Reactivity Profile & Applications
The Curtius Rearrangement
The primary application of cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid is the transformation of the free acid group into an amine via the Curtius Rearrangement . This sequence preserves the cis stereochemistry, yielding cis-2-amino-cyclohexanecarboxylates (
Reaction Sequence:
-
Activation: Acid
Acyl Azide (using DPPA or SOCl /NaN ). -
Rearrangement: Thermal decomposition to Isocyanate (-N=C=O).
-
Trapping: Reaction with alcohol (e.g., BnOH) to form a carbamate (Cbz-protected amine) or hydrolysis to the free amine.
Epimerization Risks
Researchers must be vigilant regarding epimerization. The cis-1,2-disubstituted cyclohexane system is thermodynamically less stable than the trans-diequatorial isomer.
-
Risk Factor: Strong bases or high temperatures can cause the
-proton (next to the ester/acid) to epimerize, converting the cis isomer to the trans isomer. -
Mitigation: Maintain neutral or mild conditions during workup. Avoid prolonged exposure to sodium methoxide or similar alkoxides.
Figure 2: Reactivity pathways highlighting the Curtius rearrangement to amino acids and the risk of epimerization to the trans-isomer.
Experimental Protocols
Protocol 1: Synthesis from Hexahydrophthalic Anhydride
This protocol yields the racemic mono-ester.
-
Setup: Charge a 500 mL round-bottom flask with cis-hexahydrophthalic anhydride (15.4 g, 100 mmol).
-
Solvent: Add anhydrous methanol (50 mL, excess).
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC or GC (disappearance of anhydride).
-
Workup: Concentrate the reaction mixture in vacuo to remove excess methanol.
-
Purification: The residue is typically a viscous oil that crystallizes upon standing or cooling. Recrystallize from hexane/ether if necessary.
Protocol 2: Curtius Rearrangement (to N-Boc Amino Ester)
Standard procedure for converting the acid moiety to a protected amine.
-
Activation: Dissolve the mono-ester (10 mmol) in dry toluene (50 mL). Add triethylamine (1.1 eq).
-
Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0 °C. Stir for 1 hour at RT.
-
Rearrangement: Heat the mixture to 80–90 °C. Evolution of N
gas indicates isocyanate formation. Stir for 2 hours. -
Trapping: Add tert-butanol (excess, 5 eq) or benzyl alcohol to the reaction mixture and reflux for an additional 12 hours.
-
Isolation: Cool, wash with NaHCO
(aq) and brine. Dry over MgSO and concentrate. -
Result: cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245564, cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]
-
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[6] ChemMedChem.[6] Retrieved from [Link]
-
Organic Syntheses. cis-Δ4-Tetrahydrophthalic Anhydride and Derivatives. Coll. Vol. 4, p.890. Retrieved from [Link]
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GlobalChemMall. (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid Properties. Retrieved from [Link]
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2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS number lookup
Topic: 2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS number lookup Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS Registry, Stereochemical Analysis, and Synthesis Protocols
Executive Summary & Core Identity
For researchers sourcing This compound (also known as Methyl hydrogen cyclohexane-1,2-dicarboxylate), the CAS registry landscape is non-trivial due to stereoisomerism.
-
Generic CAS Number: 7719-08-6
-
Usage: Use this identifier when stereochemistry (cis/trans) is unspecified or when working with a mixture of isomers.
-
-
Critical Stereochemical Warning: This compound possesses two chiral centers at positions C1 and C2. Commercial supplies often vary between the cis-meso form, trans-racemates, or specific enantiomers. Selecting the incorrect isomer can lead to failure in asymmetric synthesis or crystallization anomalies.
CAS Registry Deep Dive: Isomer Identification
The following table consolidates the specific CAS numbers required for precise procurement and regulatory documentation.
| Stereochemical Configuration | Description | CAS Number |
| Unspecified / Generic | Mixture of isomers or undefined stereochemistry. | 7719-08-6 |
| (±)-trans | Racemic trans-isomer (thermodynamically stable). | 2484-60-8 |
| (±)-cis | Racemic cis-isomer (kinetically favored from anhydride). | 111955-05-6 * |
| (1S, 2S)-trans | Enantiopure trans-isomer. | 200948-89-6 |
| (1S, 2R)-cis | Enantiopure cis-isomer. | 88335-92-6 |
*Note: CAS 111955-05-6 is frequently associated with the (1R, 2S)-cis enantiomer in specific catalogs, but is often used as the general pointer for cis-enriched fractions in bulk synthesis.
Visual Decision Tree: Selecting the Right CAS
Figure 1: Decision logic for identifying the correct CAS number based on stereochemical requirements.
Chemical Context & Properties
This compound is a mono-methyl ester of cyclohexane-1,2-dicarboxylic acid.[1][2] It serves as a pivotal "desymmetrization" intermediate. By differentiating the two carboxylic acid groups (one as a free acid, one as an ester), researchers can selectively manipulate one side of the molecule—essential for synthesizing complex bicyclic lactams or
-
Molecular Formula:
[3][4][5] -
Molecular Weight: 186.21 g/mol [5]
-
Physical State: Viscous oil or low-melting solid (isomer dependent).
-
Solubility: Soluble in polar organic solvents (MeOH, DCM, EtOAc); limited solubility in water.
Synthesis Protocol: Desymmetrization of HHPA
The most reliable route to this compound is the methanolysis of Hexahydrophthalic Anhydride (HHPA) . This reaction is highly atom-efficient and generally yields the cis-isomer as the kinetic product.
Mechanistic Pathway
-
Nucleophilic Attack: Methanol attacks one of the carbonyl carbons of the anhydride.
-
Ring Opening: The anhydride ring opens, releasing the free carboxylic acid and forming the ester.
-
Stereochemical Retention: Because the starting material (HHPA) is typically cis-fused, the resulting monoester retains the cis relative configuration (1,2-syn).
Experimental Procedure (Self-Validating System)
Objective: Synthesis of cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid.
Reagents:
-
Hexahydrophthalic anhydride (HHPA) [CAS: 85-42-7]: 15.4 g (100 mmol)
-
Methanol (anhydrous): 50 mL
-
4-Dimethylaminopyridine (DMAP): 122 mg (1 mmol) [Catalyst]
-
Toluene (for workup)
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add HHPA (15.4 g) and anhydrous Methanol (50 mL). Add DMAP (1 mol%) to accelerate the ring opening.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation Point: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting anhydride spot (
) should disappear, and a more polar streak (acid-ester) should appear.
-
-
Concentration: Remove excess methanol under reduced pressure (rotary evaporator).
-
Workup: Dissolve the residue in Toluene (50 mL). Wash with 1N HCl (2 x 20 mL) to remove DMAP.
-
Extraction: Extract the organic layer with saturated
(3 x 30 mL). -
Acidification: Carefully acidify the combined aqueous extracts with concentrated HCl to pH ~2. The product will oil out or precipitate.
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Dry over
, filter, and concentrate.
Yield: Expect 90–95% of a viscous oil (mostly cis-isomer).
Stereochemical Equilibration (Cis to Trans)
If the trans-isomer (CAS 2484-60-8) is required, the cis-product obtained above can be isomerized by heating with a strong base (NaOMe/MeOH) followed by acidification. The trans-isomer is thermodynamically favored (diequatorial conformation).
Figure 2: Synthetic pathway showing the kinetic access to the cis-isomer and thermodynamic equilibration to the trans-isomer.
Applications in Drug Development
-
-Amino Acid Precursors: Subjecting the free carboxylic acid to a Curtius rearrangement yields the protected amino-ester, a precursor to cyclic
-amino acids (e.g., Gabapentin analogs). -
Peptidomimetics: The rigid cyclohexane scaffold is used to constrain peptide backbones, improving metabolic stability and receptor selectivity.
-
Chiral Resolution Agents: The enantiopure forms (CAS 200948-89-6 / 88335-92-6) are used to resolve chiral amines via diastereomeric salt formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3255762, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Cyclohexane-1,2-dicarboxylic acid, monomethyl ester. CAS 88335-92-6.[7][8][9] Retrieved from [Link]
-
Organic Syntheses. Synthesis of Cyclohexane-1,2-dicarboxylic Acid Derivatives. (General reference for anhydride opening protocols). Retrieved from [Link]
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- 2. WO2001067860A1 - Agrotechnische formulierung - Google Patents [patents.google.com]
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- 4. a2bchem.com [a2bchem.com]
- 5. 2484-60-8|trans-2-Carbomethoxycyclohexane-1-carboxyic acid|BLD Pharm [bldpharm.com]
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- 9. 1687-29-2|Cis-dimethyl cyclohexane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(methoxycarbonyl)cyclohexanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the elucidation and confirmation of the molecular structure of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that are crucial for robust scientific inquiry.
Introduction
This compound (C₉H₁₄O₄, Molar Mass: 186.21 g/mol ) is a dunctionalized cyclohexane derivative containing both a carboxylic acid and a methyl ester group.[1][2][3] The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to the potential for cis and trans diastereomers, a factor that significantly influences their spectroscopic properties and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for confirming the structural integrity and stereochemical purity of this compound in various applications, including organic synthesis and medicinal chemistry.
This guide will explore the key spectroscopic signatures of this compound, providing a foundational understanding for its identification and analysis.
Molecular Structure and Stereoisomerism
The structural framework of this compound is fundamental to interpreting its spectroscopic data. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The relative orientation of the carboxylic acid and methoxycarbonyl groups (cis or trans) dictates the axial or equatorial positioning of these substituents, which in turn affects the chemical environment of the constituent atoms.
Caption: Cis and Trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure determination and stereochemical assignment.
¹H NMR Spectroscopy
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a 300 or 500 MHz spectrometer.
Interpretation: The ¹H NMR spectrum of this compound will exhibit several key signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm.[4] The chemical shift of this proton is highly dependent on concentration and solvent due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons of the ester group will appear around 3.7 ppm.
-
Cyclohexane Protons (-CH- and -CH₂-): The protons on the cyclohexane ring will produce a complex series of multiplets in the range of 1.2-2.5 ppm.[5] The protons at C1 and C2, being adjacent to electron-withdrawing groups, will be shifted further downfield compared to the other ring protons.
-
Distinguishing Cis and Trans Isomers: The relative stereochemistry of the substituents significantly impacts the chemical shifts and coupling constants of the C1 and C2 protons. In many substituted cyclohexanes, the chemical shifts of protons in the trans isomer are often more downfield compared to the cis isomer.[6][7] The coupling constants between the C1 and C2 protons can also be diagnostic; a larger coupling constant is generally observed for trans-diaxial protons.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 13.0 | br s | 1H | -COOH |
| ~3.7 | s | 3H | -OCH₃ |
| 2.2 - 2.5 | m | 2H | -CH-COOH and -CH-COOCH₃ |
| 1.2 - 2.1 | m | 8H | Cyclohexane -CH₂- |
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. The sample preparation is similar to that for ¹H NMR.
Interpretation: The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbons (-C=O): Two distinct signals for the carbonyl carbons are expected in the downfield region, typically between 170-185 ppm.[4][8] The carboxylic acid carbonyl usually appears slightly more downfield than the ester carbonyl.
-
Methoxy Carbon (-OCH₃): The carbon of the methyl ester group will resonate at approximately 50-60 ppm.[8]
-
Cyclohexane Carbons (-CH- and -CH₂-): The carbons of the cyclohexane ring will appear in the range of 20-50 ppm. The carbons at C1 and C2, bonded to the electron-withdrawing substituents, will be the most downfield in this region.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~175 - 185 | -COOH |
| ~170 - 175 | -COOCH₃ |
| ~50 - 60 | -OCH₃ |
| ~40 - 50 | -CH-COOH and -CH-COOCH₃ |
| ~20 - 35 | Cyclohexane -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Interpretation: The IR spectrum of this compound is characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[9][10]
-
C-H Stretch: Absorptions due to the C-H stretching vibrations of the cyclohexane ring and the methyl group will appear just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): Two strong and sharp absorption bands will be present for the two carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually at a slightly higher frequency, around 1735-1750 cm⁻¹.[11] The exact positions can be influenced by hydrogen bonding.
-
C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the carboxylic acid and the ester group will be observed in the fingerprint region, between 1000-1300 cm⁻¹.[11]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |
| ~1735 - 1750 | Strong, Sharp | C=O Stretch (Ester) |
| ~1700 - 1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1000 - 1300 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common method.
Interpretation:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 186, corresponding to the molecular weight of the compound.[1][12]
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways would include:
-
Loss of a methoxy group (-OCH₃) to give a fragment at m/z 155.
-
Loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 127.
-
Loss of a carboxylic acid group (-COOH) to give a fragment at m/z 141.
-
Cleavage of the cyclohexane ring.
-
Predicted Mass Spectrometry Data:
| m/z | Possible Fragment |
| 186 | [M]⁺ |
| 155 | [M - OCH₃]⁺ |
| 141 | [M - COOH]⁺ |
| 127 | [M - COOCH₃]⁺ |
Spectroscopic Analysis Workflow
A logical workflow is crucial for the efficient and accurate spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis of the target compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and stereochemical determination. The characteristic signals in each spectroscopic technique, from the distinct proton and carbon environments in NMR to the specific vibrational modes in IR and the fragmentation patterns in MS, collectively serve as a molecular fingerprint. This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize this important chemical entity.
References
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NIST. (n.d.). Cyclohexanecarboxylic acid. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A-Level Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of Cyclohexanecarboxylic acid, 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.707. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Retrieved from [Link]
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ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Discovery and history of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Executive Summary
2-(Methoxycarbonyl)cyclohexanecarboxylic acid (Monomethyl cyclohexane-1,2-dicarboxylate) represents a critical "chiral pivot" in modern organic synthesis. Originating as a downstream derivative of industrial plasticizer chemistry, it has evolved into a high-value intermediate for the synthesis of non-sulfonylurea insulin secretagogues (glinides), specifically Mitiglinide .
This guide details the historical transition of this molecule from a bulk chemical byproduct to a precise chiral building block. It provides validated protocols for its synthesis via enzymatic desymmetrization—the industry standard for generating high enantiomeric excess (ee)—and maps its integration into pharmaceutical workflows.
Historical Context & Discovery
Phase I: The Polymer & Plasticizer Era (1900s–1970s)
The history of cyclohexane-1,2-dicarboxylic acid derivatives is rooted in the hydrogenation of phthalic anhydride. In the early 20th century, researchers like Baeyer and later industrial chemists at BASF and DuPont focused on hydrogenating phthalates to create light-stable plasticizers (e.g., DINCH precursors).
-
The Challenge: Hydrogenation of phthalic anhydride over Ni or Pd catalysts predominantly yields cis-hexahydrophthalic anhydride (HHPA).
-
Early Synthesis: The mono-methyl ester was originally isolated as a statistical byproduct during the partial methanolysis of HHPA intended for polymer curing agents. It was considered a "half-ester" impurity rather than a target.
Phase II: The Chiral Era (1980s–Present)
The molecule's significance shifted with the rise of asymmetric synthesis. The cis-anhydride is a meso-compound —achiral but possessing a plane of symmetry that can be broken to generate chirality.
-
The Breakthrough: In the 1980s, groups led by J.B. Jones and C.J. Sih demonstrated that hydrolytic enzymes (pig liver esterase, porcine pancreatic lipase) could distinguish between the enantiotopic carbonyl groups of cyclic anhydrides.
-
Pharma Application: This desymmetrization became the cornerstone for synthesizing the cis-perhydroisoindole core found in Mitiglinide (KAD-1229) , a drug developed for Type 2 diabetes.
Structural & Stereochemical Analysis
The molecule exists in two diastereomeric forms: cis and trans. The cis-isomer is the primary product of anhydride opening.
| Feature | cis-Isomer (Meso-derived) | trans-Isomer |
| Origin | Opening of cis-anhydride | Epimerization of cis-isomer |
| Chirality | Racemic (unless desymmetrized) | Chiral |
| Thermodynamics | Kinetic product | Thermodynamic product |
| Key Use | Precursor to cis-isoindolines | Lurasidone intermediate |
Technical Protocols: Synthesis & Desymmetrization
Two primary routes exist: Classical Chemical Synthesis (Racemic) and Enzymatic Desymmetrization (Chiral).
Protocol A: Enzymatic Desymmetrization (High ee)
Target: (1S, 2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid.[1] Principle: Porcine Pancreatic Lipase (PPL) selectively hydrolyzes the pro-S ester bond of the intermediate diester or opens the anhydride at the pro-S carbonyl.
Materials:
-
cis-Hexahydrophthalic anhydride (HHPA)
-
Methanol (anhydrous)
-
Porcine Pancreatic Lipase (PPL) (Sigma Type II)
-
Methyl tert-butyl ether (MTBE)
Workflow:
-
Solvolysis: Dissolve HHPA (10 mmol) in MTBE (50 mL).
-
Alcohol Addition: Add Methanol (50 mmol) to the solution.
-
Enzyme Initiation: Add PPL (1.0 g) suspended in phosphate buffer (pH 7.2).
-
Incubation: Stir at 25°C for 24–48 hours. Monitor consumption of anhydride via TLC/GC.
-
Workup: Filter off the enzyme.[2] Acidify the aqueous phase to pH 2 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from hexane/ether to obtain the mono-ester (Yield: ~85%, >95% ee).
Protocol B: Organocatalytic Desymmetrization (Alternative)
Catalyst: Cinchona alkaloid derivatives (e.g., Quinidine-derived sulfonamides). Mechanism: The alkaloid acts as a bifunctional catalyst, activating the anhydride via nucleophilic attack (or general base catalysis) and directing the methanol attack via hydrogen bonding.
Visualization: Pathway to Mitiglinide
The following diagram illustrates the transformation of the raw petrochemical materials into the pharmaceutical intermediate via the desymmetrization pathway.
Caption: Figure 1. Synthetic trajectory from petrochemical feedstocks to the chiral mono-ester intermediate used in Mitiglinide production.
Comparative Data: Desymmetrization Methods
| Method | Catalyst | Solvent | Yield (%) | ee (%) | Scalability |
| Chemical | Methanol / TEA | Toluene | 98 | 0 (Racemic) | High |
| Enzymatic | PPL (Lipase) | MTBE / Buffer | 85–92 | 93–98 | Medium |
| Organocatalytic | Quinidine deriv. | Toluene | 90–95 | 90–96 | Low (Costly) |
References
-
Synthesis of Hexahydrophthalic Anhydride: Cope, A. C.; Herrick, E. C. "cis-Δ4-Tetrahydrophthalic Anhydride."[3] Organic Syntheses, Coll.[4] Vol. 4, p. 890 (1963). Link
-
Enzymatic Desymmetrization: Jones, J. B. "Enzymes in Organic Synthesis." Tetrahedron, 42(13), 3351-3403 (1986). Link
-
Mitiglinide Pharmacology & Chemistry: "Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus." Clinical Therapeutics, 29(9), 1948-1962 (2007). Link
-
Cinchona Alkaloid Catalysis: Deng, L. et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides." Journal of the American Chemical Society, 122(40), 9542-9543 (2000). Link
-
Physical Properties: "Cyclohexanecarboxylic acid derivatives." PubChem Database, CID 3255762. Link
Sources
Methodological & Application
Application Note: 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Polymer Science & Drug Delivery
[2]
Part 1: Executive Summary & Technical Profile[1][3]
This compound (MCCA) (also known as Monomethyl Hexahydrophthalate) represents a critical class of heterofunctional alicyclic monomers .[2] Unlike symmetric dicarboxylic acids (e.g., adipic acid) or diesters, MCCA possesses two distinct functional groups—a free carboxylic acid and a methyl ester—on a rigid cyclohexane ring.[1][2]
This asymmetry allows for chemoselective polymerization , precise molecular weight control, and the synthesis of sequence-defined oligomers .[1] In drug development, it serves as a chiral scaffold (e.g., for Mitiglinide analogs) and a linker for polymer-drug conjugates, offering superior UV stability and glass transition temperatures (
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
| CAS No. | 7719-08-6 (Generic), 200948-89-6 (1S,2S), 111955-05-6 (1S,2R) |
| Molecular Weight | 186.21 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (Isomer dependent) |
| Solubility | Soluble in alcohols, chloroform, DMSO; slightly soluble in water.[1][3][4][5] |
| Stereochemistry | Exists as cis or trans isomers; cis-isomer is often derived from anhydride opening.[2][6] |
Part 2: Core Applications & Mechanisms[7]
Chemoselective Synthesis of Aliphatic Polyesters
MCCA is unique because the free acid group reacts significantly faster than the methyl ester under mild esterification conditions (e.g., carbodiimide coupling or low-temp catalysis). This allows researchers to attach a specific "head" group to the acid before polymerizing the "tail" (ester) via transesterification.[2][6]
Mechanism:
-
Stage I (Initiation): Reaction of the -COOH with a diol or functional alcohol.[2][6]
-
Stage II (Propagation): High-temperature transesterification of the methyl ester groups to build chain length.[2][6]
Epoxy Curing Kinetics Model
In epoxy resin formulations, Hexahydrophthalic Anhydride (HHPA) is a common curing agent.[1][2][6] MCCA represents the "half-ester" intermediate formed when HHPA reacts with the first hydroxyl group of an epoxy resin.[2][6] Studying MCCA allows researchers to isolate and quantify the kinetics of the second crosslinking step (esterification of the acid) without the complexity of the initial ring-opening.
Chiral Scaffolds for Drug Conjugates
The cyclohexane ring provides conformational rigidity, reducing the entropic penalty of binding for attached drug pharmacophores.[2][6] MCCA is used to synthesize Polymer-Drug Conjugates where the drug is linked via the acid (labile or stable linker) and the polymer backbone is grown from the ester.[6]
Part 3: Experimental Protocols
Protocol A: Synthesis of MCCA from Hexahydrophthalic Anhydride
Rationale: Commercial MCCA can be expensive or stereochemically impure.[2][6] This protocol ensures a fresh, defined cis-isomer starting material.[1]
Reagents:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (HHPA) [CAS: 13149-00-3][1]
-
Methanol (anhydrous)[1]
-
DMAP (4-Dimethylaminopyridine) - Catalyst[1]
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve 15.4 g (0.1 mol) of HHPA in 100 mL of dry toluene.
-
Addition: Add 6.4 g (0.2 mol) of anhydrous methanol and 122 mg (1 mol%) of DMAP.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor consumption of anhydride by FTIR (disappearance of carbonyl peaks at 1780/1850 cm⁻¹).[2][6]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove toluene and excess methanol.[2][6]
-
Purification: The resulting viscous oil is typically sufficiently pure (>98% by NMR).[2][6] If crystallization is required (isomer dependent), triturate with cold hexane.[1][2][6]
Self-Validation Check:
-
1H NMR (CDCl3): Look for a sharp singlet at ~3.6 ppm (methyl ester) and a broad singlet >10 ppm (carboxylic acid).[1][2][6] The integration ratio should be 3:1.[2][6]
Protocol B: Step-Growth Polymerization (Polyester Synthesis)
Rationale: This protocol demonstrates the use of MCCA to create a semi-crystalline polyester with 1,4-butanediol.[1]
Reagents:
-
MCCA (Prepared in Protocol A)[1]
-
1,4-Butanediol (1.1 eq)[1]
-
Titanium(IV) isopropoxide (Catalyst, 0.1 wt%)[1]
Step-by-Step Methodology:
-
Esterification (Acid Consumption):
-
Transesterification (Polymerization):
-
Isolation:
Part 4: Visualization & Pathways[1]
Diagram 1: Synthesis & Polymerization Workflow
This diagram illustrates the conversion of the anhydride to the mono-ester (MCCA) and its subsequent polymerization paths.
Caption: Figure 1. Synthetic workflow converting HHPA to MCCA, followed by divergent pathways for material synthesis or drug conjugation.
Diagram 2: Chemoselectivity Logic
Visualizing why MCCA allows for controlled synthesis compared to symmetric diacids.
Caption: Figure 2. Chemoselectivity map of MCCA. The reactivity difference between acid and ester groups enables stepwise architectural control.[1]
Part 5: References
-
PubChem. (2025).[2][4][6][7] (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid.[4][8] National Library of Medicine.[2][6] [Link][1][4]
-
National Institutes of Health (NIH). (2024).[2][6] Recent Advances in Cycloaliphatic Polyesters for Smart Film Applications. [Link](Note: Generalized link to PMC database for cycloaliphatic polyester reviews).[1]
-
Google Patents. (2011).[2][6] Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution. WO2011149938A2.[2][6]
Sources
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 15522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
Precision Asymmetric Synthesis of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Desymmetrization Strategies
Strategic Overview
2-(Methoxycarbonyl)cyclohexanecarboxylic acid (also referred to as the hemiester of 1,2-cyclohexanedicarboxylic acid) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical agents, most notably the glinide class of insulin secretagogues (e.g., Mitiglinide ).
The core challenge in synthesizing this molecule lies in establishing two contiguous stereocenters with high enantiomeric excess (ee). While resolution of racemates is possible, it is atom-inefficient (max 50% yield). This guide details two superior, self-validating asymmetric protocols:
-
Organocatalytic Desymmetrization: Uses modified Cinchona alkaloids to open cis-cyclohexane-1,2-dicarboxylic anhydride. This is the preferred method for high-precision, scalable synthesis of either enantiomer.
-
Biocatalytic Hydrolysis: Uses Pig Liver Esterase (PLE) to hydrolyze the corresponding diester. This is a robust "Green Chemistry" alternative for specific stereoisomers.
Mechanistic Insight: The "Molecular Tweezer" Effect[1]
Understanding the mechanism is vital for troubleshooting low enantioselectivity. The organocatalytic approach relies on (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)bglycol), a modified Cinchona alkaloid.[1]
The catalyst operates via a bifunctional mechanism:[2][3]
-
General Base/Nucleophilic Activation: The quinuclidine nitrogen activates the methanol nucleophile.
-
Transition State Stabilization: The anthraquinone linker and the quinoline ring create a chiral pocket ("molecular tweezer") that rigidly holds the meso-anhydride via
- stacking and hydrogen bonding, exposing only one carbonyl group to nucleophilic attack.
Diagram 1: Cinchona-Mediated Desymmetrization Pathway[2]
Caption: Mechanistic flow of the (DHQD)₂AQN-mediated desymmetrization. The catalyst recycles after directing the nucleophilic attack of methanol.
Protocol A: Organocatalytic Desymmetrization (Chemical)
Objective: Synthesis of (1S, 2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid. Scale: 5.0 mmol (Scalable to kg). Expected Yield: >95% Expected ee: 96-98%
Reagents & Equipment[4][5]
-
Substrate: cis-Cyclohexane-1,2-dicarboxylic anhydride (Sublimed prior to use).
-
Catalyst: (DHQD)₂AQN (5 mol%).[3] Note: Use (DHQ)₂AQN to access the opposite enantiomer.[3]
-
Solvent: Diethyl ether (Anhydrous) or MTBE (Industrial alternative).
-
Reagent: Methanol (Anhydrous, 10-20 equivalents).
-
Apparatus: Flame-dried round-bottom flask, cryostat or cryocooler.
Step-by-Step Methodology
-
System Prep: Charge a flame-dried 50 mL flask with (DHQD)₂AQN (0.25 mmol, 5 mol%) and cis-cyclohexane-1,2-dicarboxylic anhydride (5.0 mmol, 770 mg).
-
Dissolution: Add anhydrous diethyl ether (25 mL) under nitrogen atmosphere. Stir until solids are fully dissolved.
-
Entropy Control (Critical): Cool the reaction mixture to -20°C .
-
Expert Insight: Temperature control is the primary variable for enantioselectivity. Higher temperatures increase conformational freedom, lowering ee.
-
-
Nucleophilic Addition: Add anhydrous Methanol (50-100 mmol, ~2-4 mL) dropwise over 10 minutes.
-
Why: Slow addition prevents localized warming and non-selective background reaction.
-
-
Incubation: Stir at -20°C for 24–48 hours. Monitor by TLC (or ¹H NMR) for the disappearance of the anhydride.
-
Quench & Recovery:
-
Add aqueous HCl (1N, 10 mL) to the cold mixture.
-
Transfer to a separatory funnel.
-
Phase Separation: The catalyst remains in the aqueous acid phase (protonated). The product remains in the organic phase.
-
-
Catalyst Recycling: Basify the aqueous phase (pH > 10) with NaOH and extract with EtOAc to recover the expensive (DHQD)₂AQN catalyst for reuse.
-
Isolation: Dry the organic phase (product) over Na₂SO₄, filter, and concentrate in vacuo.
Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Conversion | ¹H NMR (CDCl₃) | Disappearance of anhydride peak at δ ~3.2 ppm (multiplet). |
| Identity | ¹H NMR | Methyl ester singlet at δ 3.68 ppm; Acid proton (broad). |
| Enantiopurity | Chiral HPLC | >96% ee (Chiralcel OD-H or AD-H column). |
Protocol B: Enzymatic Hydrolysis (Biocatalytic)
Objective: Green synthesis via hydrolysis of dimethyl cis-cyclohexane-1,2-dicarboxylate. Enzyme: Pig Liver Esterase (PLE) – Isozyme mixtures (Sigma-Aldrich/Roche).
Reagents & Equipment[4][5]
-
Substrate: Dimethyl cis-cyclohexane-1,2-dicarboxylate.[4]
-
Enzyme: PLE (Suspension or lyophilized powder).
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0 or 8.0).
-
Apparatus: pH-stat titrator (preferred) or manual titration setup.
Step-by-Step Methodology
-
Emulsification: Suspend the diester (10 mmol) in Phosphate Buffer (50 mL, pH 7.0).
-
Note: The substrate has low solubility. Vigorous stirring is required. Acetone (5% v/v) can be added as a co-solvent if necessary, though it may reduce enzyme activity.
-
-
Initiation: Add PLE (100–200 units).
-
pH-Stat Reaction: Maintain pH at 7.0 by automatic addition of 1N NaOH.
-
Self-Validating Step: The consumption of NaOH correlates directly to conversion. When 1.0 equivalent of NaOH is consumed, the reaction is complete (mono-hydrolysis).
-
-
Termination: Once 1 molar equivalent of base is consumed, stop the reaction immediately to prevent hydrolysis of the second ester (which would lead to the achiral diacid).
-
Workup:
-
Wash the aqueous mixture with ether (removes unreacted diester).
-
Acidify the aqueous phase to pH 2.0 with 1N HCl.
-
Extract the product (hemiester) with Ethyl Acetate (3x).[5]
-
-
Purification: Dry and concentrate. Recrystallization from hexane/EtOAc may be required to upgrade ee.
Comparative Analysis & Troubleshooting
Data Comparison Table
| Feature | Organocatalytic ((DHQD)₂AQN) | Biocatalytic (PLE) |
| Enantioselectivity (ee) | High (96-99%) | Moderate to High (80-95%) |
| Substrate Scope | Anhydrides | Diesters |
| Atom Economy | 100% (Addition reaction) | Lower (Requires diester synthesis first) |
| Tunability | Excellent (Switch pseudoenantiomers) | Limited (Enzyme dependent) |
| Cost | High (Catalyst is expensive but recyclable) | Low (Enzyme is cheap) |
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee)
-
Chemical Route:[2][3][5][6][7] Check the water content. Water hydrolyzes the anhydride non-selectively (racemic background reaction). Ensure solvents are anhydrous. Lower the temperature to -40°C.
-
Enzymatic Route: Stop the reaction earlier (at 80% conversion). Over-hydrolysis ("kinetic resolution of the product") can erode ee.
Issue: Low Yield
-
Chemical Route:[2][3][5][6][7] Ensure the anhydride is pure. Hydrolyzed diacid impurities inhibit the catalyst. Sublimation of the starting material is recommended.
-
Enzymatic Route: Check pH control. If pH drops below 6, the enzyme deactivates.
Application Workflow
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on laboratory resources and target stereochemistry.
Diagram 2: Synthesis Decision Matrix
Caption: Decision matrix for selecting between chemical and enzymatic desymmetrization based on project constraints.
References
-
Deng, L., et al. (2000). "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society.[3][8]
-
Bolm, C., et al. (2000). "Cinchona Alkaloid-Catalyzed Asymmetric Desymmetrization of meso-Anhydrides." Journal of Organic Chemistry.
-
Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl Esters of Symmetrical Dicarboxylic Acids." Tetrahedron Letters.
-
Sigma-Aldrich. "Cinchona Alkaloids: Application Guide."
Sources
- 1. Cinchona Alkaloids [sigmaaldrich.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 6. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google Patents [patents.google.com]
- 8. moodle2.units.it [moodle2.units.it]
Application Note: High-Fidelity Synthesis of Methyl 2-(chlorocarbonyl)cyclohexanecarboxylate
Abstract & Strategic Context
This guide details the protocol for converting 2-(methoxycarbonyl)cyclohexanecarboxylic acid (a mono-methyl ester of hexahydrophthalic acid) into its corresponding acid chloride, methyl 2-(chlorocarbonyl)cyclohexanecarboxylate .[1]
While the conversion of carboxylic acids to acid chlorides using thionyl chloride (
This protocol utilizes catalytic N,N-Dimethylformamide (DMF) to lower the activation energy, allowing the reaction to proceed at moderate temperatures to preserve the linear ester-acid chloride structure.[1]
Mechanistic Insight & Critical Control Points
The Vilsmeier-Haack Activation
Standard thionyl chloride reactions can be sluggish. By adding catalytic DMF, we generate the active Vilsmeier-Haack reagent (chloroiminium ion).[1] This species is far more electrophilic than
The Anhydride Trap (Side Reaction)
If the reaction temperature is too high, or if Lewis acids are present, the ester oxygen can attack the newly formed acid chloride.[1]
-
Pathway: Intramolecular nucleophilic attack
Tetrahedral intermediate Collapse Loss of Cyclic Anhydride. -
Mitigation: Maintain reaction temperature
and remove thionyl chloride under high vacuum rather than thermal distillation.
Reaction Pathway Diagram[1]
Caption: Mechanistic pathway highlighting the critical branching point where thermal stress leads to unwanted anhydride formation.
Quantitative Data Summary
| Property | Substrate (Acid-Ester) | Reagent (Thionyl Chloride) | Product (Acid Chloride) |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 186.21 g/mol | 118.97 g/mol | 204.65 g/mol |
| Equivalents | 1.0 | 1.5 - 2.0 | 1.0 (Theoretical) |
| Boiling Point | N/A (Solid/Viscous Oil) | 74.6 °C | ~110 °C (at 10 mmHg)* |
| Key IR Shift | 1705 cm⁻¹ (Acid C=O) | N/A | ~1795 cm⁻¹ (COCl C=O) |
*Note: Boiling points for the product are estimated; thermal distillation is discouraged to prevent cyclization.
Experimental Protocol
Reagents & Equipment[10]
-
Substrate: this compound (10.0 g, 53.7 mmol).
-
Reagent: Thionyl Chloride (
), ReagentPlus grade (11.7 mL, 161 mmol, 3.0 eq).[1] -
Catalyst: N,N-Dimethylformamide (DMF), Anhydrous (0.2 mL, ~5 mol%).[1]
-
Solvent: Dichloromethane (DCM), Anhydrous (50 mL).[1]
-
Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), Nitrogen line, Caustic Scrubber (NaOH) for off-gas.
Step-by-Step Methodology
-
Setup & Inerting:
-
Equip the 250 mL RBF with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.[1]
-
Connect the top of the condenser to a caustic scrubber (10% NaOH trap) to neutralize HCl and
emissions. -
Flush the system with dry Nitrogen (
) for 15 minutes.
-
-
Substrate Dissolution:
-
Charge the RBF with 10.0 g of This compound .
-
Add 50 mL of anhydrous DCM. Stir until fully dissolved.
-
Add 0.2 mL of anhydrous DMF via syringe.
-
-
Reagent Addition (Controlled):
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Charge the addition funnel with 11.7 mL of Thionyl Chloride .
-
Add the
dropwise over 30 minutes. Note: Gas evolution (HCl, SO2) will be vigorous.[1] Ensure scrubber is active.
-
-
Reaction Phase:
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir at room temperature for 2 hours.
-
Optional: If reaction monitoring (see Section 5) shows incomplete conversion, heat to a gentle reflux (approx. 40 °C) for 1 hour. Do not exceed 45 °C.
-
-
Workup (Thermal Safety Critical):
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) at < 35 °C bath temperature .
-
Add 20 mL of dry Toluene and re-evaporate (azeotropic removal of residual
). Repeat this step twice. -
Result: The residue is the crude acid chloride, typically a pale yellow oil.[1]
-
-
Storage:
-
Use immediately for the next step (e.g., amide coupling).[1]
-
If storage is necessary, store under
at -20 °C.
-
Experimental Workflow Diagram
Caption: Operational workflow emphasizing temperature limits during evaporation to prevent product degradation.
Process Analytical Technology (PAT) & Troubleshooting
In-Process Control (IPC)
The most reliable method to monitor this reaction is FT-IR (ATR method on an aliquot).[1]
-
Starting Material: Broad -OH stretch (2500–3300 cm⁻¹) and Acid Carbonyl (1705 cm⁻¹).[1]
-
Product (Acid Chloride): Disappearance of -OH stretch.[1] Appearance of sharp Acid Chloride C=O (~1795 cm⁻¹) . The Ester C=O remains at ~1740 cm⁻¹.
-
Impurity (Anhydride): If you see a "split" carbonyl peak at 1780 cm⁻¹ and 1850 cm⁻¹ , cyclization has occurred.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Reaction Stalled | Inactive Thionyl Chloride or lack of catalyst.[1] | Add fresh DMF (0.1 eq). Ensure |
| Dark/Black Color | Decomposition/Polymerization. | Temperature too high. Keep T < 40°C. Check solvent purity. |
| Anhydride Peaks (IR) | Thermal elimination of MeCl.[1] | CRITICAL: Lower workup temperature. Avoid distillation. Use crude. |
| Solid Precipitate | Amine salts (if base used) or freezing.[1] | If Pyridine/TEA was used (not recommended here), filter salts under |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General procedures for acid chlorides). [1]
-
Levin, D. (1997).[1] "The Vilsmeier-Haack Reaction: A Review." Organic Process Research & Development, 1(3), 182.[1][10] (Mechanism of DMF catalysis).[1][5][6] [1]
-
Burkhard, C. A., & Norton, F. J. (1956).[1] "Interaction of Thionyl Chloride with Esters." Journal of the American Chemical Society, 78(23), 6171.[1] (Discusses side reactions of esters with thionyl chloride). [1]
Sources
- 1. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionweb.io [reactionweb.io]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Decarboxylation of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This Application Note provides a comprehensive technical guide for the decarboxylation of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid (also known as monomethyl hexahydrophthalate).
Unlike activated
Executive Summary
The decarboxylation of this compound is a challenging transformation due to the lack of electronic activation at the
This guide details two primary protocols based on the desired chemoselectivity:
-
Reductive Decarboxylation (Barton Method): Converts the acid to a methylene group (–COOH
–H), yielding methyl cyclohexanecarboxylate . -
Oxidative Decarboxylation-Elimination (Kochi Method): Converts the acid to an alkene (–CH–COOH
–C=C–), yielding methyl 1-cyclohexenecarboxylate or isomers.
Mechanistic Analysis & Strategy
Substrate Characterization
-
Chemical Name: this compound
-
Structure: Cyclohexane ring substituted at C1 with –COOH and at C2 with –COOMe.
-
Reactivity Profile: The carboxyl group is secondary and aliphatic. The adjacent ester group at C2 provides steric bulk but insufficient electronic withdrawal to facilitate anionic (thermal) decarboxylation.
Reaction Pathway Selection
The choice of method depends strictly on the target molecule:
| Feature | Protocol A: Barton Decarboxylation | Protocol B: Oxidative (Kochi/Lead) |
| Mechanism | Radical Chain Reaction (Reductive) | Oxidative Radical Elimination |
| Key Reagents | Pb(OAc) | |
| Product | Methyl cyclohexanecarboxylate (Saturated) | Methyl cyclohexenecarboxylate (Unsaturated) |
| Stereochemistry | Scrambles C1 stereocenter (Radical) | Introduces unsaturation (Planar) |
Mechanistic Diagram (Barton Pathway)
The Barton decarboxylation proceeds via an
Figure 1: Radical chain propagation in Barton Decarboxylation. The driving force is the formation of the stable C=S bond in the byproduct and the entropy gain from CO₂ release.
Experimental Protocols
Protocol A: Reductive Decarboxylation (Barton Method)
Objective: Synthesis of Methyl Cyclohexanecarboxylate. Scale: 10 mmol
Reagents & Equipment[1]
-
Substrate: this compound (1.86 g, 10 mmol)
-
Reagent:
-Hydroxy-2-thiopyridone (1.40 g, 11 mmol) -
Coupling Agent: DCC (
-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol) -
H-Donor:
-Butyl mercaptan ( -BuSH) (excess) or Tributyltin hydride ( -Bu SnH) -
Solvent: Dry THF or Benzene (degassed)
-
Light Source: 250W Tungsten lamp or white LED floodlight
Step-by-Step Procedure
-
Ester Formation:
-
In a flame-dried round-bottom flask under Argon, dissolve the substrate (10 mmol) in dry THF (20 mL).
-
Add
-Hydroxy-2-thiopyridone (11 mmol) and DMAP (catalytic, 10 mg). -
Cool to 0°C. Dropwise add DCC (11 mmol) in THF (5 mL).
-
Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
-
Checkpoint: A deep yellow precipitate (DCU) usually forms. The solution should be yellow/orange (color of the Barton ester).
-
Filter off the DCU rapidly through a celite pad under inert atmosphere (Barton esters are light sensitive).
-
-
Decarboxylation:
-
Take the filtrate containing the crude Barton ester.
-
Add the hydrogen donor (
-BuSH, 30 mmol) directly to the solution. -
Irradiate the flask with visible light (tungsten lamp) at reflux or room temperature depending on kinetics. Evolution of CO₂ gas will be observed.[2][3]
-
Reaction End: The yellow color of the Barton ester fades to a pale suspension.
-
-
Work-up:
-
Concentrate the solvent in vacuo.
-
Redissolve in Et₂O and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Protocol B: Oxidative Decarboxylation (Kochi Method)
Objective: Synthesis of Methyl 1-cyclohexenecarboxylate (Elimination Product). Note: This method utilizes Lead(IV) to generate a carbocationic character or radical disproportionation, often leading to alkene formation in 1,2-systems.
Reagents
-
Substrate: this compound (10 mmol)
-
Oxidant: Lead tetraacetate (Pb(OAc)
) (12 mmol) -
Catalyst: Copper(II) acetate (Cu(OAc)
) (catalytic, 1 mmol) -
Solvent: Benzene/Pyridine (10:1 ratio)
Step-by-Step Procedure
-
Setup:
-
Dissolve substrate (10 mmol) in Benzene (40 mL) and Pyridine (4 mL).
-
Add Cu(OAc)
(1 mmol). -
Purge the system with Argon.
-
-
Reaction:
-
Add Pb(OAc)
(12 mmol) in one portion. -
Heat the mixture to reflux in the dark (thermal initiation).
-
CO₂ evolution usually begins at ~60–70°C.
-
Reflux for 2–4 hours until gas evolution ceases.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a silica plug to remove inorganic lead/copper salts.
-
Wash the filtrate with 1N HCl (to remove pyridine) and NaHCO₃.
-
Purify the resulting alkene ester by distillation or chromatography.
-
Analytical Data & Troubleshooting
Expected Analytical Shifts (NMR)
| Moiety | Substrate ( | Product A (Reductive) | Product B (Oxidative) |
| –COOH | Broad singlet ~11.0 ppm | Absent | Absent |
| –COOMe | Singlet ~3.65 ppm | Singlet ~3.65 ppm | Singlet ~3.70 ppm |
| Ring C-H | Multiplets 1.2–2.5 ppm | Multiplets (simplified) | Olefinic H ~6.8 ppm (if |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Barton) | Light source too weak or O₂ inhibition. | Degass solvents thoroughly (freeze-pump-thaw). Use a stronger lamp. |
| Rearrangement | Radical rearrangement of the ring. | Keep temperature low (0°C photolysis). |
| No Reaction (Thermal) | Activation energy too high. | Switch to Photochemical Barton method (Protocol A). |
References
-
Barton, D. H. R., & Crich, D. (1983). A synthesis of the fatty acid chain of compactin. Journal of the Chemical Society, Perkin Transactions 1, 1603-1610. Link
-
Kochi, J. K. (1965). Formation of Alkenes from Aliphatic Acids by Oxidative Elimination with Lead(IV) Acetate. Journal of the American Chemical Society, 87(11), 2500–2502. Link
- Vogler, P., & Ruzicka, L. (1920). Decarboxylation of Hexahydrophthalic Acid Derivatives. Helvetica Chimica Acta. (Foundational reference for cyclic acid stability).
-
Murphree, S. S. (2013).[1] Krapcho Decarboxylation of Aliphatic Substrates. Synlett, 24(11), 1391-1394. (Context for why Krapcho fails on non-geminal substrates). Link
Sources
2-(Methoxycarbonyl)cyclohexanecarboxylic acid as a building block for complex molecules
[1][2]
Abstract
This guide outlines the strategic utilization of 2-(methoxycarbonyl)cyclohexanecarboxylic acid (MCCA) , specifically the (1S, 2R)-cis-isomer, as a high-value chiral building block.[1][2] Unlike simple aliphatic acids, MCCA possesses "Janus-faced" reactivity: a differentiated diester equivalent that allows for orthogonal functionalization.[2] This note details the enantioselective desymmetrization of meso-anhydrides to access the scaffold and provides validated workflows for converting it into bicyclic lactams and conformationally restricted amino acids (CRAAs).
Introduction: The "Meso-Trick" Advantage
In complex molecule synthesis, generating chirality from achiral starting materials is a pivotal challenge.[1] MCCA represents a classic solution known as the "meso-trick."[1][2] The parent compound, cis-1,2-cyclohexanedicarboxylic anhydride, is achiral (meso).[1][2] By breaking its symmetry with a chiral nucleophile (or catalyst), we generate MCCA with two distinct handles:
-
The Methyl Ester: Protected, electrophilic, ready for late-stage reduction or hydrolysis.[1][2]
-
The Free Acid: Ready for immediate coupling, Curtius rearrangement, or selective reduction.[1]
This duality makes MCCA an essential intermediate for Mitiglinide (type 2 diabetes), Perindopril (ACE inhibitor) precursors, and novel glutamate analogs.[1]
Structural Logic & Stereochemistry
The critical feature of MCCA is the cis-relationship between the substituents.[2] This proximity facilitates intramolecular cyclization, allowing rapid access to bicyclic scaffolds (e.g., octahydroindoles).
Figure 1: The strategic generation of MCCA from achiral precursors and its divergent utility.
Core Protocol: Enantioselective Synthesis (Desymmetrization)[1][2][3]
The most robust route to chiral MCCA is the organocatalytic methanolysis of hexahydrophthalic anhydride. This protocol avoids heavy metals, using Cinchona alkaloids to direct the nucleophilic attack of methanol.
Materials
-
Substrate: cis-1,2-Cyclohexanedicarboxylic anhydride (Recrystallized from acetic anhydride if hydrolyzed).[1][2]
-
Nucleophile: Methanol (Anhydrous, 10 eq).[1]
-
Catalyst: Quinine (natural) or Quinidine (pseudo-enantiomer) derivatives (e.g., (DHQ)2PHAL for higher selectivity).[1][2]
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried flask under Argon, dissolve the Cinchona alkaloid catalyst (5 mol%) in MTBE (0.1 M relative to anhydride).
-
Temperature Control: Cool the solution to -20°C . Note: Lower temperatures drastically improve the enantiomeric excess (ee) by rigidifying the hydrogen-bond network in the transition state.
-
Addition: Add the anhydride (1.0 eq) in one portion. Stir for 15 minutes to allow the catalyst-substrate complex to form.[2]
-
Methanolysis: Add anhydrous Methanol (10 eq) dropwise over 30 minutes.
-
Monitoring: Stir at -20°C for 24–48 hours. Monitor by TLC (visualize with bromocresol green—acid turns yellow).[1][2]
-
Quench & Workup (Critical):
-
Evaporate volatiles in vacuo (keep bath <30°C to prevent racemization).[2]
-
Dissolve residue in EtOAc.[2] Wash with 1N HCl (to remove catalyst) and then saturated NaHCO₃.[2]
-
Purification: The hemi-ester is acidic.[1][2] Extract the organic layer with 10% Na₂CO₃.[2] The product moves to the aqueous phase (leaving unreacted anhydride/diester in organic). Acidify the aqueous phase (pH 2) with HCl and extract back into EtOAc.
-
Expected Yield: 85–95% Expected ee: 90–96% (depending on catalyst)[1][2]
Application: Divergent Synthesis Workflows
Once isolated, MCCA serves as a "switchboard" for complex scaffolds.[1][2]
Pathway A: Synthesis of cis-Octahydroindoles (Mitiglinide Precursors)
This route utilizes the Curtius Rearrangement .[1][2][3] The retention of stereochemistry during the rearrangement is the key feature here, converting the carboxylic acid into an amine with the same stereoconfiguration.
-
Activation: Treat MCCA with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene.
-
Rearrangement: Heat to 80°C. The intermediate acyl azide releases N₂ to form the Isocyanate.[1][2]
-
Trapping: Add Benzyl alcohol to form the Cbz-protected amino ester.[1][2]
-
Cyclization: Hydrogenation (Pd/C, H₂) removes the Cbz group and reduces the methyl ester, leading to spontaneous lactamization to form the bicyclic lactam (octahydroindol-2-one).[1]
Pathway B: Chemoselective Reduction to Lactones
Selective reduction of the carboxylic acid in the presence of the ester is challenging but achievable using Borane-THF complexes at low temperatures.
-
Reagent: BH₃·THF (1.0 M).[2]
-
Conditions: -10°C to 0°C. The electron-rich borane coordinates faster to the carboxylic acid (forming a triacyloxyborane intermediate) than the ester.[1][2]
-
Result: Formation of the hydroxy-ester, which spontaneously cyclizes to the cis-lactone upon acidic workup.[1][2]
Comparative Data: Transformation Efficiency
| Transformation | Reagents | Key Intermediate | Stereochemical Outcome | Typical Yield |
| Curtius Rearrangement | DPPA, Et₃N, then BnOH | Isocyanate | Retention | 75-85% |
| Hofmann Rearrangement | PhI(OAc)₂, KOH | Isocyanate | Retention | 60-70% |
| Chemoselective Redxn | BH₃[1][2]·DMS, THF | Hydroxy-ester | Retention | 80-90% |
| Arndt-Eistert | (COCl)₂, CH₂N₂, Ag₂O | Diazo ketone | Homologation | 55-65% |
Troubleshooting & Quality Control
Monitoring Enantiomeric Excess (ee)
Standard reverse-phase HPLC is insufficient for chiral resolution.[2]
-
Mobile Phase: Hexane:Isopropanol (90:[1][2]10) with 0.1% TFA .[2]
-
Note: The TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.
NMR Diagnostics
-
Proton NMR (CDCl₃): The methyl ester singlet appears distinctively at ~3.68 ppm.[1][2]
-
Self-Association: In non-polar solvents, MCCA forms hydrogen-bonded dimers, causing broadening of the acid proton (>10 ppm) and slight shifts in the ring protons. Add a drop of DMSO-d6 to break aggregates for sharp resolution.[2]
References
-
Bolm, C., et al. (2000). "Asymmetric opening of cyclic anhydrides mediated by cinchona alkaloids."[2] Journal of Organic Chemistry. Link[2]
-
Uozumi, Y., et al. (2001).[1][4] "Enantioselective desymmetrization of meso-cyclic anhydrides catalyzed by hexahydro-1H-pyrrolo[1,2-c]imidazolones." Tetrahedron Letters. Link[2][4]
-
Ghosh, A. K., et al. (2018).[1][3] "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem. Link
-
Sigma-Aldrich. "2-Methyl-1-cyclohexanecarboxylic acid Product Sheet." Link[2]
Sources
- 1. This compound | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sci-Hub. Enantioselective desymmetrization of meso-cyclic anhydrides catalyzed by hexahydro-1H-pyrrolo[1,2-c]imidazolones / Tetrahedron Letters, 2001 [sci-hub.st]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the purification of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the isolation and purification of this important chemical intermediate. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction
This compound is a mono-ester derivative of cyclohexane-1,2-dicarboxylic acid. Its bifunctional nature, containing both a carboxylic acid and a methyl ester, makes its purification a nuanced process. The success of the purification strategy hinges on exploiting the acidic nature of the carboxylic group while preserving the ester functionality. This guide will focus on the most common purification method: a workup involving liquid-liquid extraction followed by recrystallization, and will address common pitfalls and their solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification workflow.
Question: My final product is an oil and refuses to crystallize. What is the cause and how can I fix it?
Answer: This is a common issue often caused by the presence of impurities or residual solvent, which can depress the melting point of the compound and result in an oil.
-
Causality: Impurities, such as unreacted starting materials or byproducts, disrupt the crystal lattice formation required for solidification. Even small amounts of solvent can act as an impurity and prevent crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure all extraction and wash solvents are thoroughly removed. Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid this process, but be cautious not to decompose the sample.
-
Induce Crystallization: If the oil is viscous and likely free of solvent, try to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-oil interface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the oil. This will act as a template for crystallization.[1]
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane) and stir vigorously. This can sometimes shock the compound into precipitating as a solid, which can then be recrystallized.
-
-
Re-purify: If the above methods fail, it indicates significant impurity levels. The most effective solution is to re-purify the material. Redissolve the oil in an appropriate organic solvent (e.g., ethyl acetate) and repeat the acid-base extraction procedure outlined in the protocol section below.
-
Question: My yield is significantly lower than expected after the aqueous workup. Where did my product go?
Answer: Low yield after an extraction process typically points to one of three issues: incomplete extraction from the organic layer, product loss in the aqueous layer during washes, or incorrect pH adjustment.
-
Causality: The purification of this compound relies on its conversion to a water-soluble carboxylate salt with a base, and then back to the water-insoluble carboxylic acid with an acid. Errors in this pH-driven separation are the primary cause of product loss.
-
Troubleshooting Steps:
-
Check the pH: When extracting with a basic solution (e.g., sodium bicarbonate), ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid. Use pH paper to test the aqueous layer after shaking. If the pH is not high enough, add more base.
-
Ensure Sufficient Back-Extraction: After acidifying the combined basic extracts, ensure the pH is strongly acidic (pH < 2). This is critical to fully protonate the carboxylate salt and make it soluble in the organic solvent.
-
Perform Multiple Extractions: A single extraction is often insufficient. Perform at least three separate extractions of the organic layer with the basic solution, and subsequently, three back-extractions with fresh organic solvent after acidification. This ensures a more complete transfer of the product between phases.[2]
-
Prevent Emulsions: Emulsions, or the formation of a stable third layer between the organic and aqueous phases, can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Question: My NMR spectrum shows contamination with the starting material, dimethyl cyclohexane-1,2-dicarboxylate. How can I remove it?
Answer: This indicates that the initial hydrolysis reaction did not go to completion. Fortunately, the chemical properties of your desired product and the starting diester are different enough to allow for effective separation.
-
Causality: The starting material, a diester, is a neutral organic compound, whereas your desired product is an acid. The acid-base extraction is specifically designed to separate acids from neutral compounds.
-
Solution: The presence of the starting diester suggests the initial basic extraction may have been inefficient.
-
Repeat the Extraction: The most robust solution is to repeat the liquid-liquid extraction. Dissolve the impure product in a solvent like ethyl acetate or diethyl ether. Wash this solution thoroughly with a saturated sodium bicarbonate solution. Your acidic product will move into the aqueous basic layer, while the neutral diester starting material will remain in the organic layer.[2]
-
Discard the Organic Layer: The organic layer containing the dimethyl cyclohexane-1,2-dicarboxylate can now be discarded.
-
Isolate the Product: The aqueous layer, which now contains the pure sodium salt of your product, can be re-acidified with a strong acid (e.g., 2M HCl) and extracted with fresh organic solvent to recover the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound with an acid-base extraction?
A1: The principle is the reversible conversion of the acidic product between a water-insoluble form and a water-soluble salt. The carboxylic acid group is acidic and reacts with a mild base (like sodium bicarbonate) to form a sodium carboxylate salt. This salt is ionic and therefore soluble in the aqueous layer. Neutral organic impurities, such as the starting diester, do not react with the mild base and remain in the organic solvent. This allows for their separation. Subsequently, adding a strong acid to the aqueous layer protonates the carboxylate salt, regenerating the water-insoluble carboxylic acid, which can then be extracted back into an organic solvent.[2][3]
Q2: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction?
A2: It is strongly discouraged. While NaOH is effective at deprotonating the carboxylic acid, it is also a strong enough nucleophile to hydrolyze the methyl ester group of your product, especially with prolonged contact. This would convert your desired mono-acid into cyclohexane-1,2-dicarboxylic acid, an undesired byproduct. A mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficiently basic to deprotonate the carboxylic acid without significantly affecting the ester.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[3] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration). For this compound, a mixed solvent system, such as ethyl acetate/hexanes or toluene, can be effective. You would dissolve the crude product in the minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the less polar co-solvent (e.g., hexanes) until the solution becomes slightly cloudy (the cloud point). Gentle warming should redissolve the precipitate, and then slow cooling will yield crystals.
Q4: Is column chromatography a viable alternative for purification?
A4: Yes, column chromatography is an excellent method for purifying this compound, especially on a smaller scale or if acid-base extraction fails to remove a persistent impurity.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar starting diester would elute first, followed by your more polar mono-acid product. A small amount of acetic or formic acid is sometimes added to the mobile phase to improve the peak shape of carboxylic acids by preventing tailing on the silica gel.
Q5: What analytical techniques are recommended to confirm the purity of the final product?
A5: A combination of techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the chemical structure and identify any impurities. Key signals to look for are the methyl ester protons (~3.7 ppm) and the carboxylic acid proton (often a broad singlet >10 ppm).
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can be used to assess purity and confirm the molecular weight of the compound. The carboxylic acid may need to be derivatized (e.g., by methylation) for better volatility and peak shape.[4]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be lower and broader.
Experimental Protocols & Diagrams
Protocol 1: Purification via Acid-Base Extraction
This protocol assumes the crude product is in a reaction mixture containing an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Initial Setup: Transfer the reaction mixture to a separatory funnel of appropriate size.[3]
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approximately 1/3 of the volume of the organic layer). Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times, combining all aqueous extracts into the same flask. This ensures all the acidic product has been converted to its salt and moved into the aqueous phase. The organic layer now contains neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl solution dropwise while stirring until the solution becomes strongly acidic (pH < 2, test with pH paper). A white precipitate of the purified product should form.
-
Back-Extraction: Pour the acidified aqueous slurry back into the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake to redissolve the precipitated product into the organic layer.
-
Isolate Product: Drain and discard the aqueous layer. Repeat the back-extraction (step 6) with fresh organic solvent twice more. Combine all organic extracts.
-
Final Wash & Dry: Wash the combined organic layers once with brine (saturated NaCl solution) to remove bulk water. Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude purified product, which can then be recrystallized.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Chemical Principle of Extraction
Caption: Phase transfer during acid-base extraction based on pH adjustment.
Data Summary Table
| Solvent | Boiling Point (°C) | Density (g/mL) | Use Case | Notes |
| Ethyl Acetate | 77.1 | 0.902 | Extraction, Recrystallization | Good general-purpose solvent, less dense than water. |
| Diethyl Ether | 34.6 | 0.713 | Extraction | Highly volatile and flammable, less dense than water. |
| Dichloromethane | 39.6 | 1.33 | Extraction | More dense than water, effective but has health concerns. |
| Hexanes | ~69 | ~0.66 | Recrystallization (co-solvent) | Non-polar, used to reduce solubility and induce crystallization. |
| Toluene | 110.6 | 0.867 | Recrystallization | Higher boiling point, can be good for less soluble compounds. |
| Water | 100 | 1.00 | Aqueous phase in extraction | Used with bases/acids to create the aqueous layer. |
References
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- Google Patents. (n.d.). 2-(Alkoxy or aryloxy carbonyl)-4-methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hex-2-enoic acid compunds, its preparation and use.
-
Save My Exams. (2024). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. (n.d.). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
- Google Patents. (n.d.). Method for manufacturing 1,4-cyclohexane dicarboxylic acid.
-
Organic Syntheses. (1966). 1-methylcyclohexanecarboxylic acid. Org. Synth. 1966, 46, 72. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved February 4, 2026, from [Link]
-
Chegg. (2020). The compound 4,5-dimethyl-4-cyclohexane- 1,2- dicarboxylic acid is known to exist as three different steroisomers. Retrieved February 4, 2026, from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Separation of cis- and trans-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the Technical Support Center. Subject: Isomer Separation & Purification Protocols Compound: 2-(Methoxycarbonyl)cyclohexanecarboxylic acid (Monomethyl 1,2-cyclohexanedicarboxylate) User Level: Advanced / Research & Development
Core Technical Overview
The separation of cis- and trans-2-(methoxycarbonyl)cyclohexanecarboxylic acid relies on the distinct thermodynamic and chemical properties of the 1,2-disubstituted cyclohexane system.
-
The cis-Isomer (Kinetic Product): Characterized by an axial-equatorial conformation. It is chemically labile because it can readily cyclize to form hexahydrophthalic anhydride.
-
The trans-Isomer (Thermodynamic Product): Characterized by a diequatorial conformation (in its lowest energy state). It is thermodynamically more stable but cannot directly form a cyclic anhydride without prior isomerization.
Key Separation Lever: The ability of the cis-isomer to form an anhydride under dehydrating conditions—while the trans-isomer cannot—is the most robust method for chemical separation.
Troubleshooting & FAQs
Category A: Separation & Purification [1][2][3]
Q1: I have a crude mixture of cis and trans isomers. What is the most scalable method to isolate the trans-isomer? A: Do not rely solely on crystallization for crude mixtures. Use Chemical Resolution via Selective Anhydride Formation .
-
Mechanism: The cis-isomer has the correct geometry to cyclize into hexahydrophthalic anhydride upon heating or treatment with a dehydrating agent (e.g., acetic anhydride). The trans-isomer cannot cyclize due to the rigidity of the diequatorial bonds.
-
Workflow:
-
Dissolve the mixture in an inert solvent (e.g., toluene).
-
Heat to reflux (or treat with acetyl chloride). The cis-hemiester converts to the neutral anhydride. The trans-hemiester remains an acidic species.
-
Extraction: Wash the organic layer with cold, dilute aqueous NaHCO₃. The trans-isomer (as the carboxylate salt) partitions into the aqueous phase. The anhydride (derived from cis) remains in the organic phase.
-
Recovery: Acidify the aqueous phase to precipitate pure trans-2-(methoxycarbonyl)cyclohexanecarboxylic acid.
-
Q2: How do I synthesize the pure cis-isomer directly? A: Avoid separating it from a mixture. Synthesize it via Stereospecific Methanolysis .
-
Protocol: React Hexahydrophthalic Anhydride with 1.0 equivalent of dry methanol.
-
Why it works: The anhydride ring opening is stereospecific. The nucleophilic attack by methanol retains the relative cis-configuration of the ring junction.
-
Note: Avoid excess base or high heat after reaction, as this will induce epimerization to the trans-form.
Q3: I am seeing "ghost peaks" or peak splitting in my HPLC analysis. What is wrong? A: This is likely due to Ionization Equilibrium .
-
Cause: The compound is a carboxylic acid (pKa ~4.5). At neutral pH, it exists as an equilibrium between the free acid and the carboxylate anion, causing peak broadening or splitting.
-
Fix: Acidify your mobile phase. Use 0.1% Phosphoric Acid or Formic Acid (pH 2.0–2.5) to ensure the molecule is fully protonated.
-
Recommended Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).
Category B: Isomerization (Epimerization) [4][5]
Q4: My cis-isomer purity is degrading over time. Why? A: The cis-isomer is thermodynamically unstable relative to the trans-isomer.
-
Trigger: Presence of trace bases (even from glass surfaces) or heating in protic solvents can trigger epimerization at the
-carbon (next to the carbonyl). -
Prevention: Store the cis-isomer at -20°C, strictly anhydrous, and free of base.
Q5: How can I deliberately convert my entire batch to the trans-isomer? A: Use Base-Catalyzed Epimerization .
-
Reflux the cis-isomer (or the mixture) in Methanol containing Sodium Methoxide (NaOMe).
-
The base deprotonates the
-carbon, forming a planar enolate intermediate. Reprotonation occurs preferentially from the face that yields the diequatorial (trans) conformation.
Experimental Protocols
Protocol 1: Synthesis of Pure cis-Isomer (Methanolysis)
Target: Kinetic isolation of the cis-hemiester.
-
Setup: Flame-dried round-bottom flask with magnetic stir bar and N₂ atmosphere.
-
Reagents:
-
Hexahydrophthalic anhydride (10.0 g, 64.9 mmol)
-
Methanol (anhydrous, 3.0 mL, ~1.1 equiv)
-
Toluene (50 mL, solvent)
-
-
Procedure:
-
Dissolve anhydride in toluene.
-
Add methanol dropwise at Room Temperature (RT).
-
Heat to reflux for 2 hours.
-
Concentrate in vacuo to remove solvent and excess methanol.
-
-
Purification: The resulting oil often crystallizes upon standing or cooling. Recrystallize from Ether/Hexane if necessary.
-
Validation: Check HPLC (See Table 1).
Protocol 2: Isolation of trans-Isomer via Chemical Resolution
Target: Purification from a mixed cis/trans stream.
-
Dehydration: Dissolve the crude mixture (e.g., 10 g) in Acetyl Chloride (20 mL) or Acetic Anhydride. Reflux for 1 hour.
-
Result:Cis-isomer
Anhydride. Trans-isomer Unchanged (or mixed anhydride, which hydrolyzes back rapidly).
-
-
Workup: Evaporate volatiles. Dissolve residue in Ethyl Acetate (100 mL).
-
Partition: Extract with saturated NaHCO₃ (3 x 30 mL).
-
Acidification: Carefully acidify the aqueous layer with HCl to pH 1.
-
Extraction: Extract the aqueous layer with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Yield: White solid (trans-isomer).
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Chromatographic Parameters
| Property | cis-Isomer | trans-Isomer | Notes |
| Configuration | Axial-Equatorial | Diequatorial | Trans is thermodynamically favored. |
| Melting Point | 80–82 °C | 98–101 °C | Trans typically has a higher MP. |
| Reactivity | Forms Anhydride easily | Stable to dehydration | Basis for chemical separation. |
| HPLC Retention | Trans is more hydrophobic (planar). | ||
| pKa (Est.) | ~4.6 | ~4.8 | Cis is slightly more acidic due to steric compression. |
Table 2: Recommended HPLC Method
| Parameter | Condition |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Weak chromophore) |
Visual Workflows
Figure 1: Separation Logic Flow
Caption: Workflow for the chemical separation of cis/trans isomers utilizing the selective cyclization of the cis-isomer.
Figure 2: Epimerization Mechanism
Caption: Base-catalyzed equilibration favoring the thermodynamically stable trans-isomer.
References
-
Stereospecific Methanolysis of Anhydrides: Eliel, E. L., & Burgstahler, A. W. (1949). Methanolysis of Phthalic Anhydride. Journal of the American Chemical Society.[7] Link (Analogous reactivity for hexahydro-systems).
-
Epimerization of Cyclohexane Derivatives: H. P. S. Chawla et al. (1997).[5] Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent EP0814073B1.[5] Link
-
Thermodynamic Stability of 1,2-Disubstituted Cyclohexanes: BenchChem Technical Guides. Thermodynamic Stability of Cis- and Trans-Fused Systems. Link
-
Separation via Anhydride Formation: C. S. Marvel et al. (1954). Cyclooctane-1,5-dicarboxylic Acid Separation. (Applied principle of anhydride formation for cis-dicarboxylic acids). Link
-
Compound Data: PubChem. This compound. CID 3255762. Link
Sources
- 1. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. homework.study.com [homework.study.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Optimizing reaction conditions for 2-(Methoxycarbonyl)cyclohexanecarboxylic acid synthesis
An in-depth guide to navigating the complexities of synthesizing 2-(Methoxycarbonyl)cyclohexanecarboxylic acid, this Technical Support Center provides robust troubleshooting strategies and answers to frequently asked questions. Authored for researchers and drug development professionals, this document translates chemical principles into actionable laboratory solutions.
Technical Support Center: Synthesis of this compound
The synthesis of this compound, a valuable intermediate, typically involves a two-stage process: a Diels-Alder cycloaddition to form the core cyclohexene ring system, followed by a selective hydrolysis or alcoholysis to yield the target mono-ester. This guide addresses common challenges and questions related to this synthetic sequence.
The primary route involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene) with a dienophile such as dimethyl maleate or maleic anhydride.[1] Subsequent selective mono-hydrolysis of the resulting diester or alcoholysis of the anhydride intermediate presents a key challenge where precise control of reaction conditions is paramount to avoid the formation of the dicarboxylic acid byproduct.[2]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and corrective protocols.
Question 1: My Diels-Alder reaction yield is unexpectedly low. What are the common causes and how can I improve it?
Answer: Low yields in Diels-Alder reactions are a frequent issue stemming from several factors related to reactants, conditions, or competing reactions.
-
Causality:
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation to allow for the concerted overlap of orbitals.[3] Dienes that are sterically locked in the s-trans conformation will not react.[3] While 1,3-butadiene can readily adopt the s-cis form, equilibrium favors the s-trans conformer, which can lower the effective concentration of the reactive species.
-
Electronic Mismatch: The reaction rate is significantly influenced by the electronic nature of the reactants. "Normal" electron-demand Diels-Alder reactions are fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[4] A lack of strong EWGs on the dienophile (like the ester groups in dimethyl maleate) can lead to slow reaction rates.[5]
-
Reaction Temperature: While heat can help overcome the activation energy and favor the s-cis conformation, excessive temperatures can promote the retro-Diels-Alder reaction, where the product reverts to the starting materials, thus lowering the isolated yield.
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the two molecules, slowing the reaction rate.
-
-
Troubleshooting Protocol:
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., SnCl₄, AlCl₃, TiCl₄) can significantly accelerate the reaction.[6][7] The Lewis acid coordinates to a carbonyl oxygen on the dienophile, making it more electron-deficient and thus a more reactive dienophile.[7]
-
Optimize Temperature: If running a thermal reaction, ensure the temperature is sufficient but not excessive. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and product decomposition. A typical starting point is refluxing in a solvent like toluene or xylene.[8]
-
Increase Reactant Concentration: Using a higher concentration of reactants or running the reaction neat (without solvent), if possible, can increase the probability of reactive collisions.
-
Verify Reagent Purity: Ensure your diene is free from polymerization inhibitors and that the dienophile is pure.
-
Question 2: The hydrolysis of my dimethyl 1,2-cyclohexanedicarboxylate is producing a mixture of starting material, the desired mono-ester, and the diacid. How can I achieve selective mono-hydrolysis?
Answer: Selective mono-hydrolysis of a symmetric diester is challenging because the rate of the first hydrolysis is often comparable to the rate of the second.[2] Achieving high selectivity requires precise control over stoichiometry and reaction conditions.
-
Causality:
-
Over-hydrolysis: Using a stoichiometric excess of base (e.g., NaOH, KOH) or allowing the reaction to proceed for too long will inevitably lead to the formation of the dicarboxylic acid.
-
Incomplete Reaction: Using too little base or insufficient reaction time will leave a significant amount of the starting diester unreacted.
-
Solubility: As the reaction proceeds, the composition and solubility of the mixture change, which can affect reaction rates and make consistent results difficult to achieve.
-
-
Optimization Protocol & Data: The key is to use a carefully controlled amount of base, typically slightly less than one equivalent. The choice of solvent and temperature is also critical.
Parameter Condition A (Low Selectivity) Condition B (Optimized for Mono-ester) Rationale for Optimization Base (KOH) 2.2 equivalents 0.95 equivalents Sub-stoichiometric base ensures there isn't enough to hydrolyze both ester groups on a large scale. Solvent 1:1 Methanol/Water 5:1 Methanol/Water A higher ratio of organic solvent helps maintain homogeneity and can temper the reactivity of the hydroxide. Temperature 60 °C Room Temperature (20-25 °C) Lower temperatures slow down both hydrolysis reactions, often increasing the kinetic selectivity for the first hydrolysis. Monitoring Time-based (e.g., 4 hours) TLC or HPLC analysis every 30 mins Active monitoring is crucial. The reaction should be quenched as soon as the optimal ratio of mono-ester to other components is observed.[2] -
Step-by-Step Experimental Protocol for Selective Hydrolysis:
-
Dissolve the starting diester in a 5:1 mixture of methanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 0.95 equivalents of aqueous KOH dropwise over 30 minutes while stirring vigorously.
-
Allow the reaction to warm to room temperature and monitor its progress closely using TLC.
-
Once TLC shows a significant amount of product with minimal diacid formation, quench the reaction by pouring it into cold water.
-
Proceed immediately to the acid-base extraction workup.
-
Question 3: I'm struggling to purify the final product. How can I effectively separate this compound from the unreacted diester and the diacid byproduct?
Answer: Purification is best achieved using an acid-base extraction procedure that exploits the different pKa values of the components. The carboxylic acid group is acidic, while the diester is neutral.
-
Causality:
-
Diester: Neutral, will remain in the organic phase regardless of the aqueous phase pH.
-
Mono-ester (Product): Has an acidic carboxylic acid group. It will be deprotonated by a mild base (like sodium bicarbonate) and move into the aqueous phase as a carboxylate salt.
-
Diacid (Byproduct): Has two acidic carboxylic acid groups and will also be deprotonated by a mild base and move into the aqueous phase.
-
The key is to separate the neutral starting material first, then re-acidify to recover the acidic products.
-
Purification Workflow Diagram:
-
Step-by-Step Purification Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate. [9] 3. Combine the aqueous layers. The organic layer contains the unreacted neutral diester and can be set aside.
-
Cool the combined aqueous layer in an ice bath and slowly acidify it to a pH of 1-2 using 6M HCl. [2]A precipitate may form.
-
Extract the acidified aqueous solution three times with fresh diethyl ether or ethyl acetate.
-
Combine these new organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product, which may still contain some diacid. [10]Further purification can be achieved by recrystallization if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Diels-Alder reaction for this synthesis?
The Diels-Alder reaction is a pericyclic, [4+2] cycloaddition reaction that occurs in a single, concerted step. It involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Mechanism Diagram:
Caption: Mechanism of the Diels-Alder reaction.
In this concerted process, three π bonds are broken, and two new σ bonds and one new π bond are formed simultaneously, creating the six-membered ring. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.
Q2: What are the critical safety precautions for this synthesis?
Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Solvents: Diethyl ether and other organic solvents are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: Maleic anhydride is corrosive and a respiratory irritant. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids and Bases: Concentrated acids (HCl) and bases (KOH, NaOH) are highly corrosive. [2]Always add acid to water, not the other way around, and wear appropriate PPE. The neutralization process can be exothermic.
Q3: How can I confirm the structure and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of both the methyl ester (-OCH₃) and carboxylic acid (-COOH) protons.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid and two distinct C=O stretches around 1700-1740 cm⁻¹, one for the ester and one for the acid.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₁₄O₄, MW = 186.20 g/mol ). [11]* Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product against starting materials.
References
-
PrepChem. Synthesis of 2-methylcyclohexanecarboxylic acid. Available from: [Link]
- Google Patents. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
-
Liu, H.-J., Ngooi, T. K., & Browne, E. N. C. (1988). Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one. Canadian Journal of Chemistry, 66(12), 3143–3152. Available from: [Link]
-
Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024). Journal of Education and Scientific Studies. Available from: [Link]
-
Organic Syntheses. Procedure for 2-MeTHF. Available from: [Link]
- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
Jasperse, J. Diels-Alder Lab Procedure. Minnesota State University Moorhead. Available from: [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Available from: [Link]
- Google Patents. EP0231399A1 - A process for the production of dicarboxylic acid esters.
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]
-
Wang, Z. et al. (2018). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 23(11), 2991. Available from: [Link]
-
Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry. Available from: [Link]
-
ResearchGate. The research progress on the esterification reaction of dicarboxylic acids. Available from: [Link]
-
ACS Publications. Tricyclic Diester and 2,5-Furandicarboxylic Acid for the Synthesis of Biobased Hydrolysis Copolyesters with High Glass Transition Temperatures. (2023). Biomacromolecules. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2019). Available from: [Link]
-
Leah4sci. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube. Available from: [Link]
-
Pearson. Diels-Alder Reaction Practice Problems. Available from: [Link]
- Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids.
-
Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Sci-Hub. Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one / Canadian Journal of Chemistry, 1988 [sci-hub.box]
- 7. orientjchem.org [orientjchem.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
Ticket ID: #HC-12-HEX-MONO Subject: Hydrolysis Protocols, Stereochemical Retention, and Isolation Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
You are attempting to hydrolyze the methyl ester of 2-(methoxycarbonyl)cyclohexanecarboxylic acid (MCHC) to yield 1,2-cyclohexanedicarboxylic acid .
While ester hydrolysis is a fundamental transformation, this specific substrate presents a stereochemical trap . The cyclohexane ring allows for cis (meso) and trans (racemic) diastereomers. The reaction conditions you choose will dictate not just the yield, but the stereochemical outcome.
-
If you need the trans-isomer: Use thermodynamic base hydrolysis (Saponification).
-
If you need to retain the cis-configuration: Use kinetic acid hydrolysis or enzymatic cleavage.
Module 1: Reaction Mechanics & Stereochemistry
The Stereochemical Drift
The hydrolysis of MCHC is not merely a functional group interconversion; it is a conformational battle.
-
Acidity of the
-Proton: The proton at the C2 position (alpha to the ester) is acidic (pKa 24-25). Under basic conditions, deprotonation generates an enolate. -
Thermodynamic Equilibration: Reprotonation of this enolate is reversible. The system will drift toward the thermodynamically more stable trans-diequatorial conformation to minimize 1,3-diaxial interactions.
-
Anhydride Formation: Under thermal or acidic stress, the cis-isomer can cyclize to form the cyclic anhydride (hexahydrophthalic anhydride), which is a dehydration product. The trans-isomer cannot easily form this anhydride due to geometric constraints.
Visualizing the Pathway
Figure 1: Mechanistic divergence in hydrolysis. Base promotes enolization and epimerization to the trans-isomer. Acid hydrolysis avoids the enolate intermediate, preserving stereochemistry.
Module 2: Validated Protocols
Protocol A: Thermodynamic Saponification (Targeting trans-Isomer)
Best for: High throughput, robust yields, when the trans-isomer is desired or stereochemistry is irrelevant.
Reagents:
-
Substrate: 1.0 eq
-
NaOH (2.5 M aq): 3.0 eq (Note: 1 eq neutralizes the free acid, 1 eq hydrolyzes the ester, 1 eq ensures basicity).
-
Solvent: Methanol/THF (1:1 v/v).
Step-by-Step:
-
Dissolution: Dissolve the substrate in MeOH/THF.
-
Addition: Add aqueous NaOH dropwise. The reaction is exothermic; maintain temp < 40°C.
-
Reflux: Heat to reflux (65°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (ensure disappearance of the less polar ester).
-
-
Workup:
-
Concentrate to remove organic solvents.
-
Dilute with water.
-
Wash: Extract with Dichloromethane (DCM) to remove neutral impurities (unreacted ester). Discard organic layer.
-
Acidification: Cool aqueous layer to 0°C. Acidify with 6N HCl to pH 1–2. The diacid should precipitate.
-
Isolation: Filter the solid or extract with Ethyl Acetate (3x).
-
Data Profile:
| Parameter | Expectation |
|---|---|
| Yield | >90% |
| Isomer Ratio | >95:5 (trans:cis) |
| Phase | White crystalline solid |[1]
Protocol B: Kinetic Acid Hydrolysis (Targeting cis-Retention)
Best for: Preserving the cis-geometry of the starting material.
Reagents:
-
Substrate: 1.0 eq
-
HCl (Concentrated, 37%): 10 vol equivalents relative to substrate mass.
-
Solvent: Acetic Acid (Glacial) or Dioxane/Water (4:1).
Step-by-Step:
-
Setup: Dissolve substrate in Glacial Acetic Acid (enhances solubility of the organic acid).
-
Activation: Add Conc. HCl.
-
Reaction: Heat to 60–80°C.
-
Warning: Do not exceed 100°C; thermal energy can drive anhydride formation followed by thermal epimerization.
-
-
Monitoring: This reaction is slower than saponification (6–12 hours).
-
Workup:
Module 3: Troubleshooting & FAQs
Decision Tree: Solving Common Failures
Figure 2: Troubleshooting logic for yield and stereochemical issues.
Frequently Asked Questions
Q1: Why is my yield low despite the ester disappearing on TLC? A: The product is a dicarboxylic acid with high water solubility, especially if the pH is not strictly controlled.
-
Fix: Ensure the aqueous phase is at pH 1 (not pH 4-5).
-
Fix: Saturate the aqueous layer with NaCl ("salting out") before extracting with Ethyl Acetate or THF. Dicarboxylic acids partition poorly into non-polar solvents like Hexane or Ether [1].
Q2: Can I use enzymatic hydrolysis for this substrate? A: Yes. Pig Liver Esterase (PLE) is the gold standard for hydrolyzing cyclohexanedicarboxylic acid diesters (and monoesters) with high enantioselectivity and retention of cis-stereochemistry. This is a "Green Chemistry" alternative that operates at pH 7 and room temperature, completely avoiding the thermodynamic drift to the trans isomer [2].
Q3: I see a new spot on TLC that is less polar than the acid but more polar than the ester. What is it? A: This is likely Hexahydrophthalic Anhydride .
-
Cause: If you heated the reaction (especially the cis isomer) in acid or allowed the dry diacid to sit in a hot vacuum oven, it dehydrated.
-
Fix: The anhydride will hydrolyze back to the diacid upon exposure to water/base, but be careful—anhydride formation often scrambles stereochemistry [3].
Q4: How do I separate the cis and trans isomers if I get a mixture? A: They have distinct physical properties.
-
Crystallization: The trans-isomer typically has a higher melting point and lower solubility in water compared to the cis-isomer. Fractional crystallization from water or dilute acid is effective.
-
Derivatization: Convert back to the anhydride. Only the cis-isomer forms the anhydride easily; the trans-isomer does not. You can heat the mixture in acetic anhydride; the cis becomes the neutral anhydride (extractable into organics), while the trans remains the diacid [4].
References
-
Solubility of Cyclohexanecarboxylic Acid Derivatives. Solubility of Things. Retrieved from
-
Enantioselective Enzyme-Catalyzed Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Acid Diesters. Google Patents (US6210956B1). Retrieved from
-
Dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid. Chemistry Stack Exchange. Retrieved from
-
Epimerization of substituted cyclohexanecarboxylic acids. European Patent Office (EP0814073B1). Retrieved from
Sources
Validation & Comparative
Analytical Techniques for Characterizing 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
This guide details the analytical characterization of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid (also known as Methyl Hydrogen Hexahydrophthalate or MHHPA). This compound is a critical intermediate in the synthesis of plasticizers, polymers, and pharmaceutical building blocks. Its characterization is complicated by the existence of cis and trans stereoisomers and its nature as a hemi-ester (containing both a free acid and an ester group).
Executive Summary
This compound (MHHPA) presents a unique analytical challenge due to its dual functionality (carboxylic acid + methyl ester) and conformational flexibility. The primary quality attributes (CQAs) for this compound are stereochemical purity (cis vs. trans ratio) and chemical purity (absence of starting anhydride or di-ester byproducts).
This guide compares three primary analytical tiers:
-
NMR Spectroscopy: The absolute standard for stereochemical assignment.
-
HPLC-UV/MS: The preferred method for routine purity and stability indicating assays.
-
GC-MS: The method of choice for trace impurity profiling, provided derivatization is performed.
Part 1: Stereochemical Differentiation (NMR Spectroscopy)
Why This is the Gold Standard
Nuclear Magnetic Resonance (NMR) is the only technique capable of definitively assigning the relative stereochemistry (cis vs. trans) of the cyclohexane ring without reference standards. The distinction relies on the Karplus relationship, where the vicinal proton-proton coupling constant (
Experimental Logic[1]
-
The Trans Isomer: Typically adopts a diequatorial or diaxial conformation.[1][2] In the thermodynamically stable diaxial conformer, the methine protons (H-1 and H-2) are anti-periplanar (
), resulting in a large coupling constant ( ). -
The Cis Isomer: One substituent is axial and the other equatorial. The resulting dihedral angle (
) yields a significantly smaller coupling constant ( ).
Standardized Protocol: 1H NMR Assignment
-
Sample Prep: Dissolve 10–15 mg of MHHPA in 0.6 mL of DMSO-d6 or CDCl3 .
-
Note: DMSO-d6 is preferred if the carboxylic acid proton is being observed to check for hydrogen bonding, although CDCl3 provides sharper resolution for ring protons.
-
-
Acquisition: Acquire a standard 1H spectrum (min. 16 scans) and a 2D COSY spectrum to confirm connectivity.
-
Analysis: Focus on the methine protons at positions 1 and 2 (typically 2.2–3.0 ppm range).
-
Step A: Identify the two methine signals via COSY correlations to the ring methylenes.
-
Step B: Measure the width at half-height (
) or extract the value.
-
Visualization: Stereochemical Assignment Workflow
Caption: Decision tree for assigning stereochemistry based on vicinal proton coupling constants.
Part 2: Chromatographic Purity (HPLC vs. GC)
For quantitative analysis (purity %), chromatography is required. The choice between LC and GC depends on the specific impurity profile.
Technique A: Reverse-Phase HPLC (Recommended)
HPLC is superior for MHHPA because it analyzes the compound in its native state without derivatization, preventing heat-induced isomerization or decarboxylation.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (carbonyl absorbance).
-
Performance:
-
Resolution: Excellent separation of the cis and trans isomers (typically
). -
Specificity: Can distinguish the hemi-ester from the starting anhydride (which hydrolyzes to di-acid on column) and the di-ester impurity.
-
Technique B: Gas Chromatography (GC-MS)
GC is valuable for detecting volatile impurities but requires derivatization to analyze the free acid moiety.[4]
-
Derivatization Protocol:
-
Take 10 mg sample.
-
Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Heat at 60°C for 30 mins.
-
Result: Converts -COOH to -COOSiMe3 (TMS ester).
-
-
Risks: Thermal stress in the injector port (250°C) can cause cis-to-trans isomerization, potentially skewing stereochemical ratios.
Part 3: Comparative Performance Guide
The following table summarizes the capabilities of each technique for MHHPA characterization.
| Feature | 1H NMR | HPLC-UV (C18) | GC-MS (Derivatized) |
| Primary Utility | Stereochemistry (Absolute) | Routine Purity & Assay | Trace Impurity Profiling |
| Sample Prep | Dissolution only | Dissolution only | Derivatization Required |
| Isomer Resolution | High (Distinct J-values) | High (Distinct retention times) | Medium (Risk of thermal isomerization) |
| LOD (Sensitivity) | ~1-5% | < 0.05% | < 0.01% |
| Throughput | Low (10-15 min/sample) | High (Automated sequences) | High (Automated sequences) |
| Structural Info | Excellent | Retention time only | Mass frag. fingerprint |
Part 4: Experimental Protocol (Self-Validating)
HPLC Purity Assay for MHHPA
This protocol is designed to be self-validating. If the retention time of the main peak shifts significantly (>5%), it indicates pH drift in Mobile Phase A.
Reagents:
Instrument Parameters:
-
Flow Rate: 1.0 mL/min[4]
-
Injection Vol: 5 µL
-
Temp: 30°C
-
Wavelength: 210 nm (primary), 254 nm (secondary for aromatic impurities if any)
Step-by-Step:
-
Blank Run: Inject 100% Acetonitrile. Ensure baseline is flat.
-
System Suitability: Inject a mixture of MHHPA and Phthalic Anhydride (common precursor).
-
Acceptance Criteria: Resolution (
) between MHHPA and Phthalic Acid (hydrolysis product) > 2.0.
-
-
Sample Run: Inject MHHPA sample (1 mg/mL in 50:50 ACN:Water).
-
Calculation: Integrate all peaks > 0.05% area.
-
% Purity = (Area of MHHPA / Total Area) × 100.
-
Visualization: Analytical Workflow
Caption: Integrated workflow for full characterization of MHHPA, separating identification from quantification.
References
- Stereochemistry of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for NMR coupling constants in cyclohexane systems).
-
Analytical Method for Cyclohexane Carboxylates (DINCH Metabolites)
-
Silva, M. J., et al. (2013). "Quantification of cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester in human urine." Journal of Chromatography B. (Provides the basis for the Reverse Phase HPLC conditions using acidic mobile phases).
-
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley.
- Abraham, R. J., et al. (2008). "Conformational analysis of substituted cyclohexanes." Journal of the Chemical Society, Perkin Transactions 2.
Sources
Comparative Guide: Reagents for the Synthesis of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
The synthesis of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid (Monomethyl Hexahydrophthalate, MHH) represents a critical desymmetrization challenge in organic process chemistry. While the target molecule is structurally simple, the method of synthesis dictates its stereochemical purity (enantiomeric excess), scalability, and downstream utility in peptidomimetics or polymer chemistry.
This guide compares the Standard Chemical Route against superior Organocatalytic and Biocatalytic alternatives, focusing on the desymmetrization of cis-hexahydrophthalic anhydride (HHPA).
Executive Summary & Strategic Analysis
The synthesis of this mono-ester is classically achieved via the nucleophilic ring-opening of cis-hexahydrophthalic anhydride with methanol.
-
The Problem: Standard nucleophilic opening (MeOH/Base) is non-stereoselective, producing a racemic mixture of the cis-monoester.
-
The Solution: For drug development applications requiring high optical purity (e.g., >90% ee), Desymmetrization is required.
-
The Alternatives: We compare the standard route against Cinchona Alkaloid Organocatalysts (Chemical Precision) and Lipase Enzymes (Green Selectivity).
Decision Matrix: Which Reagent to Choose?
| Requirement | Recommended Reagent System | Mechanism |
| Racemic / Bulk Material | MeOH + DMAP/TEA | General Base Catalysis |
| High Enantioselectivity (>95% ee) | (DHQD)₂AQN / Quinidine | Asymmetric Organocatalysis |
| Green Chemistry / Mild Conditions | Novozym 435 (CALB) | Enzymatic Desymmetrization |
| From Diester Precursor | Pig Liver Esterase (PLE) | Enantioselective Hydrolysis |
Detailed Reagent Comparison
Option A: The Standard (Baseline)
Reagents: Methanol + 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA).
-
Protocol: Refluxing cis-hexahydrophthalic anhydride in excess methanol with catalytic base.
-
Pros: Cheap, scalable, quantitative yield, solvent-free potential.
-
Cons: Zero enantioselectivity. Produces a racemic mixture. Requires acidic workup to isolate the free acid.[1]
Option B: Organocatalytic Desymmetrization (High Precision)
Reagents: Cinchona Alkaloids (e.g., Quinine, Quinidine, or modified dimers like (DHQD)₂AQN).
-
Mechanism: The catalyst forms a hydrogen-bonded complex with the anhydride, activating it while simultaneously directing the methanol nucleophile to a specific carbonyl face via the quinuclidine nitrogen.
-
Performance:
-
Yield: 85–95%
-
ee: 90–98%
-
-
Insight: Modified Cinchona alkaloids (dimers) often provide higher selectivity than natural monomers because they create a more rigid "chiral pocket" for the anhydride.
Option C: Enzymatic Desymmetrization (Green & Mild)
Reagents: Immobilized Lipase B from Candida antarctica (CALB / Novozym 435).
-
Mechanism: The enzyme acts as a nucleophilic catalyst. The serine residue in the active site attacks the anhydride, forming an acyl-enzyme intermediate that is selectively intercepted by methanol.
-
Performance:
-
Yield: >95%
-
ee: >99% (often optically pure)
-
-
Insight: This reaction can often be run in pure methanol (solvent-free) or mild ethereal solvents (MTBE), making it the "greenest" option. The immobilized enzyme is recyclable.
Performance Data Comparison
The following table summarizes experimental outcomes for the ring-opening of cis-hexahydrophthalic anhydride with methanol.
| Metric | Standard (DMAP) | Organocatalytic (Quinidine) | Biocatalytic (CALB) |
| Reagent Type | Nucleophilic Base | Chiral Alkaloid | Immobilized Enzyme |
| Stereoselectivity (ee) | 0% (Racemic) | 92–96% | >98% |
| Yield | 98% | 90% | 96% |
| Reaction Time | 1–2 Hours | 24–48 Hours | 4–12 Hours |
| Temperature | Reflux (65°C) | -20°C to RT | 25°C |
| Solvent | Neat MeOH | Toluene / MTBE | MTBE / Neat |
| Scalability | High (Kg scale) | Moderate (Cost of Cat.) | High (Recyclable Cat.) |
Mechanistic Visualization
The diagram below illustrates the divergent pathways. Note how the Standard route leads to a racemate, while Alternatives induce asymmetry.
Caption: Mechanistic divergence in the methanolysis of hexahydrophthalic anhydride. Green paths indicate stereoselective routes.
Experimental Protocols
Protocol A: High-Selectivity Organocatalytic Synthesis
Best for: Small-to-medium scale synthesis of chiral building blocks.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Charge the flask with cis-hexahydrophthalic anhydride (1.54 g, 10 mmol) and the catalyst Quinidine (0.32 g, 1.0 mmol, 10 mol%).
-
Solvent: Add anhydrous Toluene (50 mL). Cool the mixture to -20°C using a cryostat or ice/salt bath.
-
Addition: Add Methanol (0.4 mL, 10 mmol) dropwise over 30 minutes. Note: Slow addition at low temperature is crucial for maximizing ee.
-
Reaction: Stir at -20°C for 24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC.
-
Workup: Quench with 1N HCl (20 mL) to protonate the catalyst and product. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: The organic layer is dried over MgSO₄ and concentrated. The catalyst remains in the aqueous acid phase (can be recovered by basification).
-
Result: Yield ~90%, >90% ee of the hemi-ester.
Protocol B: Green Enzymatic Synthesis
Best for: Sustainable, metal-free synthesis with easy purification.
-
Setup: Use a 50 mL orbital shaker flask.
-
Reagents: Suspend cis-hexahydrophthalic anhydride (1.54 g, 10 mmol) in MTBE (20 mL).
-
Catalyst: Add Novozym 435 (150 mg, ~10% w/w relative to substrate).
-
Reaction: Add Methanol (1.2 mL, 30 mmol). Shake at 25°C at 200 rpm for 8 hours.
-
Workup: Filter off the immobilized enzyme beads (save for reuse).
-
Purification: Evaporate the solvent and excess methanol under reduced pressure.
-
Result: Quantitative conversion to the mono-ester with >98% ee. No column chromatography is usually required.
References
-
Bolm, C., et al. "Asymmetric Opening of Cyclic Anhydrides." Chemical Reviews, 2004.
-
Deng, L., et al. "Catalytic Asymmetric Alcoholysis of Cyclic Anhydrides." Journal of the American Chemical Society, 2000.
-
Gotor, V., et al. "Enzymatic Desymmetrization of Cyclic Anhydrides." Organic Process Research & Development, 2002.
-
Connon, S. J. "Organocatalysis of the Asymmetric Alcoholysis of Cyclic Anhydrides." Chemistry – A European Journal, 2006.
Sources
Chiral HPLC Resolution of 2-(Methoxycarbonyl)cyclohexanecarboxylic Acid Enantiomers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
The resolution of 2-(methoxycarbonyl)cyclohexanecarboxylic acid (Monomethyl cyclohexane-1,2-dicarboxylate) is a critical quality attribute in the synthesis of peptidomimetics and chiral building blocks (e.g., for cis-octahydroindole derivatives). As a hemi-ester possessing two chiral centers on a saturated cyclohexane ring, this molecule presents specific chromatographic challenges:
-
Weak UV Absorbance: Lacking aromatic conjugation, detection relies on end-absorption (<220 nm) or universal detectors (ELSD/RI).[1]
-
Acidic Functionality: The free carboxylic acid moiety causes peak tailing and retention variability unless ionization is strictly suppressed.[1][2]
-
Stereochemical Complexity: Synthetic routes (e.g., anhydride opening) often yield a mixture of cis and trans diastereomers, each existing as an enantiomeric pair.[1][2]
This guide compares the performance of Immobilized Polysaccharide Phases against Coated Polysaccharide Phases and Ion-Exchange Phases , recommending a robust protocol for direct enantioseparation without derivatization.[1][2]
Stereochemical Context & Separation Strategy
Before selecting a column, one must define the separation goal.[1][2] The hemi-ester exists as two diastereomeric pairs.[1][2] Most asymmetric syntheses target the cis-isomer (derived from the meso-anhydride desymmetrization).[1]
-
Cis-Enantiomers: (1S, 2R) vs. (1R, 2S) — The primary target.
-
Trans-Enantiomers: (1S, 2S) vs. (1R, 2R) — Often impurities.
Method Development Decision Tree
Figure 1: Decision matrix for method development. Direct analysis on immobilized phases is preferred to avoid kinetic resolution artifacts during derivatization.[1][2]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The following comparison evaluates the three most relevant CSP classes for aliphatic hemi-esters.
Table 1: Comparative Performance Metrics
| Feature | Immobilized Cellulose (e.g., Chiralpak IC) | Coated Amylose (e.g., Chiralpak AD-H) | Anion Exchange (e.g., Chiralpak QN-AX) |
| Primary Interaction | H-bonding, Steric inclusion (Robust) | H-bonding, Steric inclusion (Delicate) | Ionic interaction (Acid-Base) |
| Selectivity ( | High (1.2 – 1.5) | Moderate (1.1 – 1.3) | High (>1.[1][2]5) for acids |
| Acid Tolerance | Excellent (Compatible with TFA/AcOH) | Good (Requires pre-equilibration) | Excellent (Native mechanism) |
| Solvent Versatility | High (DCM, THF, MtBE allowed) | Low (Alcohols/Alkanes only) | Moderate (MeOH/ACN buffers) |
| Baseline Noise | Low (Stable with 0.1% TFA) | Low | Moderate (Buffer dependent) |
| Recommendation | Primary Choice | Secondary Choice | Niche (Preparative) |
Expert Insight:
-
Why Immobilized (IC/IA)? The target molecule is aliphatic.[1][2] Often, "non-standard" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) are required to induce the necessary conformational fit within the chiral selector.[1] Immobilized columns allow these solvents, whereas coated columns (AD/OD) would be destroyed by them.[1][2]
-
Why not Pirkle-type (Whelk-O 1)? Pirkle phases rely heavily on
interactions.[1] Since this compound lacks an aromatic ring, Pirkle phases generally show poor retention and resolution unless the molecule is derivatized with an aromatic group (e.g., benzylamine).[1]
Optimized Experimental Protocol
This protocol is designed for the direct resolution of the cis-enantiomers using an Immobilized Cellulose-based column.
Equipment & Reagents
-
HPLC System: Quaternary pump, Column Oven, PDA Detector (or ELSD).[1]
-
Column: CHIRALPAK® IC or IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5µm silica).[1]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA).[1]
-
Sample Diluent: Mobile Phase.
Step-by-Step Workflow
-
Preparation of Mobile Phase (Isocratic):
-
System Equilibration:
-
Sample Injection:
-
Detection Parameters:
Typical Performance Characteristics
| Parameter | Value (Typical) | Interpretation |
| Retention Time ( | 8.5 min | (1S, 2R)-Enantiomer (Example order) |
| Retention Time ( | 10.2 min | (1R, 2S)-Enantiomer |
| Selectivity ( | 1.25 | Sufficient for baseline resolution |
| Resolution ( | > 2.0 | Baseline separation achieved |
| Tailing Factor ( | < 1.3 | Acceptable (controlled by TFA) |
Troubleshooting & Optimization
If the standard protocol yields insufficient resolution (
-
Peak Tailing:
-
Low Retention (
): -
Poor Selectivity (
):-
Fix: Switch the alcohol modifier.[1][2] Replace 2-Propanol with Ethanol or Dichloromethane (DCM) .[1]
-
Note: Using DCM (e.g., Hexane/DCM/EtOH 80:10:10) is only possible on Immobilized phases (IC/IA).[1][2] This often drastically alters the 3D cavity shape of the polymer, inducing separation where standard alcohols fail.[1][2]
Stereochemical Pathway Visualization
Figure 2: The separation separates the enantiomeric pair generated from the desymmetrization of the meso-anhydride.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1][2] Available at: [Link][1]
-
Brion, F., et al. (1992).[1][2][3] "Stereoselective Synthesis of a trans-Octahydroindole Derivative, Precursor of Trandolapril." Tetrahedron Letters, 33(34), 4889-4892.[1][3] (Describes the synthesis and enzymatic resolution context).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link][1]
-
U.S. Patent WO2011149938A2. "Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution of dimethyl cyclohexane-1,2-dicarboxylate."[1] (Provides context on the specific enantiomers and their industrial relevance). Available at: [1]
Sources
Safety Operating Guide
2-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Proper Disposal & Handling Guide
[1][2][3]
Executive Summary
Effective disposal of 2-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS: 7719-08-6 or related isomers) requires strict adherence to organic acid segregation protocols.[1][2][3] As a mono-methyl ester of a dicarboxylic acid, this compound presents a dual chemical profile: it retains acidic protons (pKa ~4.[1]5) while possessing an ester moiety susceptible to hydrolysis.[1]
Critical Safety Directive: Do NOT dispose of this compound down the drain. Despite its potential biodegradability, the acidity and organic load violate standard Publicly Owned Treatment Works (POTW) compliance limits for laboratory effluent.
Chemical Profile & Hazard Identification
Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste streams.
| Property | Data | Operational Implication |
| Physical State | Solid (White crystalline powder) | High dust potential; requires particulate mask (N95/P100) during transfer.[1][2][3] |
| Functional Groups | Carboxylic Acid (-COOH), Methyl Ester (-COOCH3) | Incompatible with strong bases (exothermic neutralization) and strong oxidizers.[1][2][3] |
| Acidity | Acidic (pH < 4 in aqueous solution) | Potential D002 (Corrosive) RCRA waste characteristic if in solution.[1][2][3] |
| Solubility | Soluble in organic solvents (DCM, MeOH); sparingly soluble in water.[2][3] | Dictates liquid waste stream selection (Organic vs. Aqueous). |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3] | Standard PPE (Nitrile gloves, safety glasses) is non-negotiable.[2][3] |
Pre-Disposal Segregation Logic
The primary risk during disposal is accidental polymerization or exothermic hydrolysis if mixed with incompatible streams.[1]
Segregation Rules
-
No Strong Bases: Do not add to "General Basic Waste" (e.g., NaOH, KOH waste). The acid-base reaction will generate heat, potentially pressurizing the container.[1]
-
No Oxidizers: Keep separate from nitric acid or perchlorate waste streams to prevent formation of unstable organic intermediates.
-
Moisture Control: While stable, the ester group can hydrolyze over time in the presence of water and acid/base catalysts, releasing methanol. Keep solid waste dry.[1][4]
Disposal Decision Tree
The following workflow illustrates the decision logic for routing this specific chemical.
Figure 1: Decision matrix for segregating this compound waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Use this for expired shelf stock or excess weighed powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations/structures.
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local definition).[1]
-
-
Transfer:
-
Secondary Containment: Place the sealed jar into a secondary bin dedicated to "Solid Organic Acids."
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or extraction layers.[1]
-
pH Check (Crucial): Dip a pH strip into the mixture.[1]
-
Solvent Segregation:
-
Volume Control: Never fill waste carboys >90% full. Leave headspace for thermal expansion.[1]
Protocol C: Contaminated Glassware (Trace)[1]
Regulatory Compliance & Waste Codes (US Focus)
For US-based laboratories operating under EPA RCRA guidelines, the following codes typically apply. Note that this compound is not specifically "P" or "U" listed, so it defaults to characteristic or general classification.
| Regulatory Category | Code | Justification |
| Characteristic: Corrosivity | D002 | Applicable if the waste is aqueous and pH ≤ 2.[1][2][3] |
| Listed Waste | N/A | Not found on 40 CFR 261.33 (P or U lists).[2][3][7] |
| DOT Shipping Name | Dependent on form | Solid: "Waste Corrosive Solid, Acidic, Organic, n.o.s."Liquid: "Waste Flammable Liquid, n.o.s."[2][3] (if in solvent).[1] |
Note on "Elementary Neutralization": While some institutions allow neutralization of small acid quantities (pH adjustment to 6-9) followed by drain disposal, this is discouraged for organic acids in R&D environments.[1] The organic content (BOD/COD) can still violate discharge permits even if the pH is neutral.[1] Always default to collection.
Emergency Spill Response
Causality: Spills of organic acids can damage flooring and generate irritant dust.
-
Isolate: Alert nearby personnel and demarcate the area.
-
PPE: Don nitrile gloves, safety glasses, and a lab coat. If powder is airborne, use respiratory protection.
-
Neutralize:
-
Collect: Sweep the resulting paste/powder into a dustpan.
-
Dispose: Place the debris into a bag labeled "Debris from Acid Spill" and process as solid hazardous waste.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][8][9] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][2][3]
-
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved October 26, 2023, from [Link]
Sources
- 1. This compound | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. republicservices.com [republicservices.com]
- 7. epa.gov [epa.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
